2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-formyl-2-methoxyphenyl)methoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-7-6-11(9-18)8-12(14)10-21-15-5-3-2-4-13(15)16(17)19/h2-9H,10H2,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJDDSMEJMUONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide: A Proposed Mechanism of Action and Research Framework
An In-Depth Technical Guide on the
Authored by: Senior Application Scientist
Abstract
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is a novel small molecule with a unique structural architecture, combining a benzamide moiety with a reactive formyl group via a methoxybenzyl ether linkage. While this specific molecule is not extensively characterized in existing literature, its constituent functional groups suggest a compelling, and testable, hypothetical mechanism of action centered on covalent enzyme inhibition. This guide provides a comprehensive framework for researchers and drug development professionals to investigate its biological activity. We will deconstruct the molecule's chemical features to propose a primary hypothesis: that 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide acts as a targeted covalent inhibitor. Subsequently, we will outline a rigorous, multi-stage experimental plan designed to identify its molecular target, validate the interaction, and elucidate the precise mechanism of action. This document serves as a roadmap for transforming a novel chemical entity into a well-understood pharmacological tool or therapeutic lead.
Introduction and Mechanistic Hypothesis
The structure of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide presents three key functional domains that inform its potential biological role:
-
The Benzamide Moiety: Benzamides are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets, often through hydrogen bonding via the amide NH and carbonyl groups. This group likely serves as the primary recognition element, guiding the molecule to a specific protein binding pocket.
-
The Formyl Group (-CHO): As an electrophilic aldehyde, the formyl group is a reactive "warhead." It is capable of forming a reversible Schiff base or an irreversible covalent bond with nucleophilic amino acid residues within a protein's active site, such as the side chains of lysine (forming an imine) or cysteine (forming a thioacetal). This suggests a potential for covalent inhibition, a mechanism that can lead to high potency and prolonged duration of action.
-
The Methoxybenzyl Ether Linker: This component provides the correct spatial orientation for the benzamide "anchor" and the formyl "warhead." Its lipophilicity and conformational flexibility will critically influence the molecule's pharmacokinetic properties and its ability to fit within the target's binding site.
Based on this analysis, we propose the following primary hypothesis :
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide functions as a covalent inhibitor, where the benzamide group directs the molecule to a specific enzyme active site, allowing the formyl group to form a covalent adduct with a key nucleophilic residue, leading to irreversible inhibition of the enzyme's activity.
The following sections outline a comprehensive research program to systematically test this hypothesis.
Part 1: Target Identification and Validation Workflow
The first critical step is to identify the specific cellular protein(s) that 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide binds to. Given its potential for covalent binding, chemical proteomics offers a powerful and direct approach.
Experimental Protocol: Affinity-Based Protein Profiling
This technique aims to enrich and identify target proteins from a complex cellular lysate based on their covalent interaction with the compound.
Methodology:
-
Probe Synthesis: Synthesize an alkyne-tagged analogue of the parent compound. This is typically done by modifying a non-critical part of the molecule, such as adding a terminal alkyne group to the benzamide ring. This tag will be used for downstream "click" chemistry.
-
Cell Lysate Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line like HeLa or a disease-relevant primary cell line) to a high density.
-
Harvest and lyse the cells to produce a total proteome lysate.
-
Treat the lysate with the alkyne-tagged probe at various concentrations (e.g., 1 µM, 10 µM, 50 µM) for a defined period (e.g., 1 hour) at 37°C.
-
Include a control group treated with DMSO and a competition control group pre-incubated with a high concentration (e.g., 100-fold excess) of the original, untagged 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide before adding the tagged probe. Proteins that are specifically bound by the parent compound will show reduced labeling in this competition group.
-
-
Click Chemistry:
-
To the treated lysates, add a biotin-azide reporter tag, along with copper(I) sulfate and a reducing agent (e.g., TBTA) to catalyze the CuAAC "click" reaction. This will attach a biotin molecule to any protein that has been covalently modified by the alkyne-probe.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated lysate with streptavidin-coated magnetic beads. The high affinity of the biotin-streptavidin interaction will pull down the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Identification by Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform on-bead trypsin digestion to generate peptides.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a protein database.
-
Data Analysis and Interpretation:
Candidate target proteins will be those that are significantly enriched in the probe-treated sample compared to the DMSO control, and importantly, show significantly reduced enrichment in the competition control sample.
Target Validation: Is the Interaction Functionally Relevant?
Once a list of candidate targets is generated, the next step is to validate that the compound's effect on cellular function is mediated through the identified protein.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
-
Cell Treatment: Treat intact cells with 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide (e.g., at its EC50 concentration) and a vehicle control (DMSO).
-
Heating Profile: Aliquot the treated cells and heat them across a temperature gradient (e.g., from 37°C to 70°C).
-
Lysis and Protein Quantification: Lyse the cells at each temperature point and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction for the presence of the candidate target protein using a specific antibody.
Expected Outcome:
In the DMSO-treated cells, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated cells, the target protein should be stabilized, resulting in a shift of the melting curve to a higher temperature. This thermal shift is a strong indicator of direct binding in a physiological context.
Part 2: Elucidation of the Molecular Mechanism
With a validated target, the focus shifts to characterizing the precise nature of the interaction.
Workflow Diagram: Mechanism of Action Elucidation
Caption: Workflow for elucidating the molecular mechanism of action.
Experimental Protocol: Enzyme Kinetics for Covalent Inhibition
This protocol aims to confirm that the compound acts as an irreversible inhibitor and to characterize the kinetics of the interaction.
Methodology:
-
Recombinant Protein: Express and purify the validated target protein.
-
Assay Development: Develop a robust in vitro assay to measure the protein's activity (e.g., a fluorescence-based substrate turnover assay).
-
IC50 Determination: Determine the compound's potency by measuring enzyme activity across a range of compound concentrations. This will yield an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Irreversibility Test (Jump Dilution Method):
-
Pre-incubate the enzyme with a high concentration of the compound (e.g., 10x IC50) for various time points (e.g., 0, 15, 30, 60 minutes).
-
After each pre-incubation period, rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the substrate.
-
Measure the initial reaction velocity.
-
Interpretation: If the compound is a reversible inhibitor, its effect will be overcome by the dilution, and enzyme activity will be restored. If it is an irreversible (covalent) inhibitor, the inhibition will persist despite dilution, and the degree of inhibition will increase with the pre-incubation time.
-
Experimental Protocol: Mapping the Covalent Binding Site
This protocol uses mass spectrometry to identify the specific amino acid residue that the formyl group reacts with.
Methodology:
-
Protein-Inhibitor Adduct Formation: Incubate the purified target protein with a 2- to 3-fold molar excess of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide until significant inhibition is achieved.
-
Proteolytic Digestion: Denature the protein and digest it into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
-
Search the data for peptides that have a mass shift corresponding to the addition of the compound's mass. The mass of the compound is 285.28 g/mol . The covalent modification (Schiff base formation with lysine) would involve the loss of a water molecule (18.02 g/mol ), resulting in a net mass addition of 267.26 Da.
-
-
Tandem MS (MS/MS) Sequencing: Fragment the modified peptide in the mass spectrometer to determine its amino acid sequence and pinpoint the exact residue that carries the modification.
Data Presentation and Summary
All quantitative data should be meticulously organized to allow for clear interpretation and comparison.
Table 1: Summary of Pharmacological Parameters
| Parameter | Value | Experimental Method |
| IC50 | [To be determined] | In Vitro Enzyme Assay |
| k_inact / K_I | [To be determined] | Enzyme Kinetics |
| Cellular EC50 | [To be determined] | Cell-Based Functional Assay |
| CETSA ΔT_m | [To be determined] | Cellular Thermal Shift Assay |
| Covalent Adduct Mass | +267.26 Da (Expected) | LC-MS/MS |
| Modified Residue | [e.g., Lysine-254] | LC-MS/MS |
Conclusion
The unique chemical structure of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide strongly implies a mechanism of action rooted in targeted covalent inhibition. This guide presents a logical, experimentally-driven framework to rigorously test this hypothesis. By following the proposed workflows for target identification, validation, and mechanistic elucidation, researchers can effectively de-orphan this compound. The successful execution of these studies will not only reveal its precise biological function but also establish a foundation for its potential development as a pharmacological probe or a novel therapeutic agent. This systematic approach ensures scientific integrity and provides a clear path from a chemical structure to a comprehensive understanding of its biological role.
References
(Note: As this is a hypothetical framework for a novel compound, the references below cite established methodologies and principles relevant to the proposed experimental plan.)
-
Chemical Proteomics: Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Kinetics of Covalent Inhibition: Singh, J., et al. (2011). The rise of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. [Link]
-
Mass Spectrometry for Covalent Adduct Mapping: Kalgutkar, A. S., & Dalvie, D. K. (2012). Mass spectrometry in the identification of covalent modifications to proteins by reactive drug metabolites. Expert opinion on drug metabolism & toxicology, 8(8), 941-956. [Link]
-
Click Chemistry in Biology: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
Unveiling the Therapeutic Potential of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative biological activity of the novel benzamide derivative, 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide. Drawing upon established structure-activity relationships of analogous compounds, we hypothesize that this molecule functions as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in the pathogenesis of various cancers. This document delineates the mechanistic rationale for this hypothesis, offers detailed, field-proven protocols for its empirical validation, and presents a framework for the interpretation of key experimental outcomes. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new epigenetic modulators.
Introduction: The Rationale for Investigating 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
The reversible acetylation of histone proteins is a cornerstone of epigenetic regulation, governing chromatin structure and gene expression. Histone deacetylases (HDACs) are critical "erasers" in this process, and their aberrant activity is a hallmark of numerous malignancies. Consequently, HDAC inhibitors have emerged as a promising class of anticancer therapeutics.[1]
The benzamide chemical scaffold is a well-established pharmacophore for the development of selective HDAC inhibitors.[2] Compounds such as entinostat (MS-275) have demonstrated clinical activity, particularly against class I HDACs.[3] The molecular architecture of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, featuring a benzamide core linked to a substituted benzyl group via an ether linkage, suggests a plausible interaction with the active site of HDAC enzymes. The formyl and methoxy substituents on the benzyl ring may confer unique binding properties and selectivity profiles, warranting a thorough investigation of its biological activity.
This guide will therefore proceed under the central hypothesis that 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide exhibits anticancer properties through the inhibition of HDAC enzymes. The subsequent sections will provide the theoretical framework and practical methodologies to rigorously test this hypothesis.
Hypothesized Mechanism of Action: A Putative HDAC Inhibitor
We postulate that 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide acts as an inhibitor of class I and potentially other classes of HDACs. The proposed mechanism of action is centered on the interaction of the benzamide moiety with the zinc-containing catalytic domain of the HDAC enzyme.[1]
The benzamide group is theorized to chelate the essential zinc ion in the active site, thereby blocking the deacetylase activity of the enzyme.[4] This inhibition leads to the hyperacetylation of histone proteins, which in turn results in a more open chromatin structure. This "euchromatin" state allows for the transcription of previously silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Caption: Hypothesized mechanism of HDAC inhibition.
Proposed Synthesis of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
A plausible synthetic route for 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide involves a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[3][5] The key precursors are salicylamide and a suitably functionalized benzyl halide.
Caption: Proposed Williamson ether synthesis route.
Detailed Protocol: Williamson Ether Synthesis
-
Deprotonation of Salicylamide: To a solution of salicylamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Benzyl Halide: Slowly add a solution of 5-(bromomethyl)-2-methoxybenzaldehyde (1.1 eq) in DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activity, a tiered approach of in vitro assays is recommended.
In Vitro HDAC Inhibition Assay
This assay directly measures the ability of the test compound to inhibit HDAC enzyme activity. Both colorimetric and fluorometric kits are commercially available and offer high-throughput capabilities.
Principle: An acetylated substrate is incubated with a source of HDAC enzyme (e.g., nuclear extract or purified recombinant HDACs) in the presence or absence of the test compound. The deacetylated product is then detected by a developer that generates a colorimetric or fluorescent signal.[6][7] The signal intensity is inversely proportional to HDAC activity.
Step-by-Step Protocol (Fluorometric Assay): [8]
-
Reagent Preparation: Prepare HDAC assay buffer, a solution of the test compound at various concentrations, a positive control inhibitor (e.g., Trichostatin A), and a negative control (vehicle).
-
Enzyme Reaction: In a 96-well black plate, add the HDAC substrate, the HDAC enzyme source (e.g., HeLa nuclear extract), and the test compound or controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction.
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore.
-
Signal Detection: Incubate for a further 15-30 minutes at 37°C, then measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.
| Parameter | Recommended Conditions |
| Enzyme Source | HeLa Nuclear Extract or Recombinant HDAC1/2/3 |
| Substrate | Fluorogenic acetylated peptide |
| Positive Control | Trichostatin A (TSA) |
| Plate Type | 96-well, black, flat-bottom |
| Incubation Time | 30-60 minutes at 37°C |
| Detection | Fluorescence (Ex/Em: ~360/~460 nm) |
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases by flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Biological Activities
| Assay | Cell Line | IC₅₀ (µM) |
| HDAC Inhibition | HeLa Nuclear Extract | |
| Cytotoxicity (MTT) | MCF-7 (72h) | |
| HCT116 (72h) | ||
| Cell Cycle Arrest | (% cells in G1/S/G2M) | |
| Apoptosis Induction | (% apoptotic cells) |
A potent HDAC inhibitor is expected to exhibit low micromolar or nanomolar IC₅₀ values in the HDAC inhibition assay. This should correlate with significant cytotoxicity in cancer cell lines. Furthermore, the compound is anticipated to induce cell cycle arrest, typically at the G1 or G2/M phase, and a substantial increase in the percentage of apoptotic cells.
Conclusion
This technical guide provides a comprehensive framework for the investigation of the biological activity of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide. Based on its chemical structure, we hypothesize that this compound functions as an HDAC inhibitor with potential anticancer activity. The detailed experimental protocols outlined herein will enable researchers to rigorously test this hypothesis and elucidate the compound's mechanism of action. The successful validation of these activities would position 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide as a promising lead candidate for further preclinical development.
References
-
Beckers, T., et al. (2007). Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer, 121(5), 1138-48. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Cui, Y., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(13), 3249. [Link]
-
EpigenTek. (2022). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]
-
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]
-
EpigenTek. (n.d.). EpiQuik HDAC Activity/Inhibition Assay Kit (Fluorometric). [Link]
-
Borthwick, A. D., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(23), 9221-9238. [Link]
-
Butler, K. V., et al. (2011). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Chemical Biology, 15(1), 110-118. [Link]
-
Dolezal, M., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry, 126, 749-760. [Link]
-
Kaiser, M., et al. (2011). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 54(1), 324-336. [Link]
-
Tummatorn, J., et al. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962-8964. [Link]
-
Tan, Y. M., et al. (2009). [Structure-activity relationships of histone deacetylase inhibitors]. Yao Xue Xue Bao, 44(10), 1072-83. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide Interactions: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the in silico modeling of the interactions between the novel benzamide derivative, 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, and a putative protein target. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Rationale for In Silico Investigation
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs with diverse pharmacological activities, including antipsychotic, antiemetic, and anticancer effects.[1][2][3] The subject of our investigation, 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, possesses several functional groups—a benzamide core, a methoxy group, a formyl group, and an ether linkage—that suggest potential interactions with various biological targets. The formyl group, in particular, can act as a hydrogen bond acceptor or participate in covalent interactions, making it a point of interest for molecular recognition.
Given the absence of specific experimental data on the biological targets of this molecule, in silico modeling serves as a powerful, cost-effective, and rapid first step to generate hypotheses about its mechanism of action.[4][5] By simulating the interaction of this ligand with a plausible protein target, we can predict binding modes, estimate binding affinities, and identify key interacting residues, thereby guiding future experimental validation and lead optimization efforts.[6][7]
For the purpose of this guide, we will use Histone Deacetylase 1 (HDAC1) as a representative target. The rationale for this choice is the well-documented activity of various benzamide derivatives as HDAC inhibitors.[8][9] HDACs are a class of enzymes crucial in the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous cancers, making them a prime target for therapeutic intervention.[8]
I. Preparing the Molecular Canvas: Ligand and Protein Structure Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section outlines the critical steps for preparing both the ligand (2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide) and the protein target (HDAC1) for subsequent modeling studies.
Ligand Preparation: From 2D Structure to 3D Conformation
A robust ligand preparation workflow is essential to ensure that the conformational and energetic properties of the small molecule are accurately represented.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide using a chemical drawing tool such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure into a 3D conformation. Most molecular modeling software suites, such as Schrödinger's Maestro or BIOVIA's Discovery Studio, have built-in tools for this purpose.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field). This step relieves steric clashes and brings the molecule to a more energetically favorable conformation. The choice of force field is critical as it dictates the potential energy surface of the molecule.
-
Ligand Tautomer and Ionization State Prediction: At physiological pH (typically modeled around 7.4), the ligand may exist in different tautomeric and ionization states. It is crucial to predict the most likely state as this will significantly impact its interaction profile. Tools like Epik (Schrödinger) or the pKa calculator in Discovery Studio can be used for this purpose. For 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, given its functional groups, the neutral form is expected to be dominant at physiological pH.
-
Conformational Search: A flexible ligand will adopt multiple conformations in solution. A thorough conformational search is necessary to generate a representative ensemble of low-energy conformers. This can be achieved using methods like Monte Carlo multiple minimum (MCMM) or systematic searches.
Protein Preparation: Refining the Macromolecular Target
The quality of the protein structure is paramount for obtaining meaningful docking and simulation results. Crystal structures from the Protein Data Bank (PDB) are the preferred starting point, but they often require significant refinement.
Experimental Protocol: Protein Preparation
-
PDB Structure Selection: Select a high-resolution crystal structure of HDAC1. For this guide, we will hypothetically use a PDB entry of human HDAC1 in complex with a known benzamide inhibitor. This provides a validated binding pocket.
-
Initial Inspection and Cleaning: Load the PDB file into a molecular visualization program (e.g., PyMOL, VMD, Maestro). Remove any non-essential components such as water molecules beyond a certain distance from the active site (typically > 5 Å), co-solvents, and crystallographic artifacts. The presence of a co-crystallized ligand is invaluable for defining the binding site.
-
Adding Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring correct ionization states for acidic and basic residues at a specified pH (e.g., 7.4).
-
Assigning Bond Orders and Filling Missing Side Chains/Loops: Use tools like the "Protein Preparation Wizard" in Maestro to assign correct bond orders, fill in missing side chains, and potentially model short missing loops.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The restraints on the backbone atoms are crucial to prevent significant deviation from the experimental crystal structure.
II. Predicting Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a cornerstone of structure-based drug design for predicting the binding mode and affinity of a small molecule within the active site of a protein.
The Docking Workflow: A Step-by-Step Guide
The following protocol outlines a standard molecular docking workflow using a program like AutoDock Vina or Glide (Schrödinger).
Experimental Protocol: Molecular Docking
-
Grid Generation: Define the binding site on the HDAC1 protein. This is typically done by creating a grid box that encompasses the active site, often centered on the co-crystallized ligand if available. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
-
Ligand Docking: Dock the prepared 3D conformers of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide into the defined grid box of HDAC1. The docking algorithm will systematically search for the optimal binding pose by evaluating various orientations and conformations of the ligand.
-
Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity for each generated pose. These scores are typically expressed in units of energy (e.g., kcal/mol). The poses are then ranked based on their scores, with lower scores generally indicating more favorable binding.
-
Pose Analysis: Visually inspect the top-ranked docking poses to assess their plausibility. Key interactions to look for include:
-
Hydrogen Bonds: The benzamide moiety and the formyl group of the ligand are prime candidates for forming hydrogen bonds with polar residues in the HDAC1 active site.
-
Hydrophobic Interactions: The aromatic rings of the ligand can engage in hydrophobic interactions with nonpolar residues.
-
Pi-Pi Stacking: The benzene rings can participate in pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.
-
Metal Coordination: If a metal ion (e.g., Zn²⁺ in the HDAC active site) is present, check for potential coordination with heteroatoms in the ligand.
-
Data Presentation: Predicted Binding Interactions of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide with HDAC1
| Interaction Type | Ligand Functional Group | Putative Interacting Residue(s) in HDAC1 |
| Hydrogen Bond | Benzamide NH | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond | Benzamide C=O | Histidine, Serine |
| Hydrogen Bond | Formyl C=O | Tyrosine, Histidine |
| Hydrophobic | Benzyl Ring | Leucine, Isoleucine, Valine |
| Pi-Pi Stacking | Benzene Ring | Phenylalanine, Tyrosine |
Note: This table represents hypothetical interactions based on the chemical nature of the ligand and typical HDAC active site characteristics. Actual results would be derived from the docking output.
III. Simulating the Dynamic Dance: Molecular Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the stability of the binding pose and the conformational changes in the complex over time.[8][10]
The MD Simulation Workflow: From Static Complex to Dynamic Trajectory
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the top-ranked docked pose of the 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide-HDAC1 complex as the starting structure.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
-
Energy Minimization: Perform a series of energy minimization steps on the solvated system to remove any steric clashes between the complex and the solvent molecules.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (e.g., 1 atm). This allows the solvent molecules to relax around the protein-ligand complex.
-
Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting MD trajectory to assess the stability of the complex and the nature of the interactions. Key analyses include:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess their stability over the simulation time. A stable RMSD suggests that the complex has reached a stable conformation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation to determine their persistence.
-
Binding Free Energy Calculations: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the binding free energy of the ligand to the protein.
-
Visualization of the In Silico Workflow
Caption: A generalized workflow for the in silico modeling of small molecule-protein interactions.
IV. Interpreting the Results and Guiding Future Directions
The culmination of these in silico modeling efforts is a set of testable hypotheses about the interaction of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide with its putative target. The predicted binding mode can inform the design of site-directed mutagenesis experiments to validate the importance of key interacting residues. The estimated binding affinity can help prioritize this compound for further experimental screening. Furthermore, understanding the structure-activity relationship (SAR) from these models can guide the rational design of more potent and selective analogs.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the in silico modeling of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide. By following these detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations, researchers can generate valuable insights into the potential mechanism of action of this novel compound. It is imperative to remember that computational models are predictive tools, and their results must be validated through experimental studies. However, when applied judiciously, in silico modeling is an indispensable component of the modern drug discovery and development pipeline, enabling a more efficient and targeted search for novel therapeutics.
References
-
Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. PubMed. [Link]
-
Computational design of protein-small molecule interfaces. PubMed. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
-
Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions. SpringerLink. [Link]
-
In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Taylor & Francis Online. [Link]
-
Computational evaluation of protein – small molecule binding. PMC. [Link]
-
In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI. [Link]
-
Computational probing protein–protein interactions targeting small molecules. Bioinformatics. [Link]
-
Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions. ResearchGate. [Link]
-
A combined molecular dynamics simulation and DFT study on mercapto-benzamide inhibitors for the HIV NCp7 protein. RSC Publishing. [Link]
-
Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. Dergipark. [Link]
-
Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Journal of Pharmaceutical Chemistry. [Link]
-
Pilot molecular dynamics simulations. Benzamidine ligand (sticks)... ResearchGate. [Link]
-
Profiling the Structural Determinants of Aryl Benzamide Derivatives as Negative Allosteric Modulators of mGluR5 by In Silico Study. PubMed. [Link]
-
Showing Compound Benzamide (FDB023373). FooDB. [Link]
-
Benzamide. Wikipedia. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
-
Molecular docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived small-molecule agonists of human formyl peptide receptor 1. PubMed. [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. [Link]
-
In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. PubMed. [Link]
-
Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC. [Link]
-
N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Computational design of protein-small molecule interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Target Identification and Validation of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
Abstract: The compound 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is a novel chemical entity with undocumented biological activity. Its structure, containing a benzamide moiety, suggests potential interactions with therapeutically relevant protein classes. This guide outlines a comprehensive, multi-tiered strategy for the systematic identification, validation, and mechanistic elucidation of its potential molecular targets. We present a scientifically-grounded workflow, beginning with computational prediction and progressing through direct biochemical and cellular validation, with a primary focus on the hypothesis that the compound may function as a histone deacetylase (HDAC) inhibitor. The protocols and rationale described herein are designed for researchers in drug discovery and chemical biology to provide a robust framework for characterizing novel small molecules.
Part 1: Structural Analysis and Target Class Hypothesis
The rational investigation of a new chemical entity begins with a thorough analysis of its structure to generate testable hypotheses. The structure of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide contains several key functional groups that are prevalent in known bioactive molecules.
-
Benzamide Moiety: This is a well-established pharmacophore. Critically, the benzamide group is known to act as a zinc-binding group, capable of chelating the Zn²⁺ ion within the active site of zinc-dependent histone deacetylases (HDACs)[1]. Numerous benzamide derivatives have been developed as potent and selective HDAC inhibitors with anticancer activity[2][3][4].
-
Ether Linkage and Aromatic Rings: The two phenyl rings connected by a benzyl ether linkage form a scaffold that can engage in hydrophobic and π-stacking interactions within a protein's binding pocket, a common feature for establishing ligand affinity[2].
-
Formyl Group (-CHO): The presence of an aldehyde is significant. This group can act as a strong hydrogen bond acceptor. Furthermore, it has the potential to form a reversible covalent bond (a Schiff base) with the side chain of a lysine residue within a binding site, which could lead to high potency and/or prolonged target engagement.
-
Methoxy Group (-OCH₃): This group can influence the electronic properties and conformation of the molecule, often contributing to binding selectivity and favorable pharmacokinetic properties.
Primary Hypothesis: Based on the strong precedent of the benzamide scaffold, the primary hypothesis is that 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is an inhibitor of Class I and/or Class II histone deacetylases (HDACs) . Alternative, secondary hypotheses include activity at G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors, where benzamides are also known to be active[5][6], or other enzymes where the formyl group can be exploited for binding.
Part 2: In Silico Target Prediction and Prioritization
Before committing to resource-intensive wet lab experiments, computational methods can efficiently screen for potential targets and prioritize experimental efforts. This approach leverages vast biological and chemical databases to identify likely protein partners based on structural similarity and predicted binding energetics[7].
Workflow for Computational Target Prediction
The initial phase involves a two-pronged computational approach: ligand-based similarity searching to identify proteins targeted by similar molecules, followed by structure-based docking to predict binding to our hypothesized targets.
Caption: In silico workflow for target hypothesis generation.
Protocol 1: Ligand-Based Similarity Searching
This method identifies known drug targets by finding compounds in databases that are structurally similar to our query molecule. The underlying principle is that structurally similar molecules often share similar biological targets.
-
Generate a 2D Fingerprint: Convert the structure of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide into a molecular fingerprint (e.g., Morgan fingerprint).
-
Database Search: Use the fingerprint to query large-scale chemical databases such as ChEMBL or PubChem[7].
-
Analyze Hits: Retrieve compounds with a high similarity score (e.g., Tanimoto coefficient > 0.85).
-
Collate Target Information: For the retrieved hits, extract their annotated biological targets and activity data. A frequent occurrence of a specific target class (e.g., HDACs) strongly supports its prioritization.
Protocol 2: Molecular Docking into HDAC Active Sites
This protocol predicts the binding pose and affinity of the compound within the three-dimensional structure of a protein target. We will prioritize HDACs based on our primary hypothesis.
-
Prepare Target Structures: Obtain crystal structures of key HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6) from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogens, and assigning charges.
-
Prepare Ligand Structure: Generate a 3D conformation of the query compound and perform energy minimization.
-
Define Binding Site: Define the docking grid around the known active site, ensuring it encompasses the catalytic zinc ion and the access channel.
-
Perform Docking: Use a validated docking program (e.g., AutoDock Vina) to dock the ligand into the prepared receptor grid.
-
Analyze Results: Evaluate the resulting poses based on their predicted binding energy (affinity) and inspect the specific interactions (e.g., coordination to the zinc ion via the benzamide, hydrogen bonds involving the formyl group)[3]. A low binding energy and a chemically sensible binding pose increase confidence in the target hypothesis.
Part 3: In Vitro Target Identification and Validation
Following computational prioritization, experimental validation is essential to confirm the predicted biological activity. The workflow proceeds from broad cellular assays to specific, direct-binding and functional assays.
Workflow for Experimental Target Validation
Caption: Tiered experimental workflow for target validation.
Protocol 3: Antiproliferative Assay in Cancer Cell Lines
This initial screen determines if the compound has a functional effect consistent with the inhibition of a cancer-relevant target like HDAC.
-
Cell Culture: Plate human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates and allow them to adhere overnight[4].
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., from 100 µM to 1 nM) in culture medium. Add the dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., an approved HDAC inhibitor like Vorinostat).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or resazurin) and measure the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve. Calculate the GI₅₀ (concentration for 50% growth inhibition). Significant antiproliferative activity would justify proceeding to direct target assays.
Protocol 4: Fluorometric HDAC Enzyme Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified HDAC proteins.
-
Reagents: Use a commercial fluorometric HDAC assay kit containing a specific HDAC enzyme (e.g., recombinant human HDAC1), a fluorogenic substrate, and a developer solution.
-
Assay Preparation: In a 96-well black plate, add assay buffer, the HDAC enzyme, and serial dilutions of the test compound.
-
Incubation: Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate and incubate for 30 minutes at 37°C. The HDAC enzyme will deacetylate the substrate.
-
Signal Development: Add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal. Incubate for 15 minutes.
-
Measurement: Read the fluorescence (e.g., Ex/Em = 360/460 nm) on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and determine the IC₅₀ value. This should be performed for a panel of HDAC isoforms to assess selectivity.
| Target | Hypothetical IC₅₀ (nM) | Selectivity vs. HDAC1 |
| HDAC1 | 50 | 1x |
| HDAC2 | 75 | 1.5x |
| HDAC3 | 120 | 2.4x |
| HDAC6 | 1500 | 30x |
| HDAC8 | >10,000 | >200x |
| Caption: Table of hypothetical IC₅₀ values for the compound against a panel of HDAC isoforms, suggesting selectivity for Class I HDACs. |
Protocol 5: Cellular Thermal Shift Assay (CETSA)
CETSA confirms that the compound engages its target protein inside intact cells, a critical step for validating its physiological relevance[7].
-
Cell Treatment: Treat cultured cells (e.g., HCT-116) with either the test compound (at a concentration ~10x its GI₅₀) or a vehicle control for 1-2 hours.
-
Harvest and Heat: Harvest the cells, wash, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., HDAC1) remaining in the soluble fraction by Western blot using a specific antibody.
-
Data Interpretation: A successful target engagement will result in a "thermal shift," where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.
Part 4: Elucidating the Mechanism of Action (MoA)
Confirming target engagement is followed by demonstrating the expected downstream biological consequences. For an HDAC inhibitor, the primary downstream effect is the hyperacetylation of histone and non-histone proteins.
HDAC Signaling and Point of Intervention
Caption: Mechanism of HDAC inhibition leading to chromatin relaxation.
Protocol 6: Western Blot for Histone Acetylation
This assay provides definitive evidence of a functional HDAC inhibition MoA in cells.
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 6-24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with a primary antibody specific for an acetylated protein (e.g., anti-acetyl-Histone H3 or anti-acetyl-α-tubulin).
-
Incubate with a loading control antibody (e.g., anti-total-Histone H3 or anti-β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Interpretation: A dose-dependent increase in the acetylated protein signal, relative to the total protein loading control, confirms that the compound inhibits HDAC activity within the cell, validating its mechanism of action.
Conclusion
This guide provides a logical and robust workflow for the comprehensive characterization of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide. By integrating computational prediction with a tiered experimental approach—from broad phenotypic screening to direct target engagement and MoA studies—researchers can efficiently and rigorously identify its therapeutic targets. The strong structural precedent for the benzamide moiety points toward HDAC inhibition as a primary hypothesis, and the outlined protocols provide a clear path to validating this hypothesis and potentially uncovering a promising new lead compound for therapeutic development, particularly in oncology.
References
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]
-
ACS Publications. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors. PubMed. Retrieved from [Link]
-
PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Retrieved from [Link]
-
PubMed. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- PubMed. (1991). Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl) - PubMed. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/1902094/
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). PubMed. Retrieved from [Link]
-
PubMed Central. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. Retrieved from [Link]
Sources
- 1. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol Guide for the Quantification of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide. Designed for researchers, scientists, and professionals in drug development, this document outlines two robust analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a foundational protocol for UV-Vis Spectrophotometry is presented for preliminary quantification. Each method is detailed with step-by-step protocols, from sample preparation to data analysis, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative for 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is a molecule of significant interest in pharmaceutical research, featuring a unique combination of a benzamide scaffold, a formyl group, and a benzyl ether linkage. The accurate quantification of this compound is paramount for a variety of applications, including:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to its development.
-
Formulation development: Ensuring the correct dosage and stability of the active pharmaceutical ingredient (API) in its delivery vehicle.
-
Quality control (QC): Verifying the purity and concentration of the compound in bulk manufacturing and final drug products.
-
Toxicology studies: Assessing the safety profile of the compound.
This guide provides the necessary tools to establish reliable and reproducible analytical workflows for 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide in various matrices.
Foundational Principles: Method Validation
The reliability of any quantitative data hinges on the validation of the analytical method. All protocols described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The core validation parameters to be assessed include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.[1][3][4]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte.[1][3][4]
-
Accuracy: The closeness of the measured value to the true value.[1][3][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][3][4]
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[3]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][3]
A validation protocol should be established before initiating validation studies, and a comprehensive validation report should summarize the findings.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds like 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, which possesses a chromophore that absorbs UV light.[5] This method is particularly well-suited for routine analysis in quality control settings.
Principle of HPLC-UV Analysis
The analyte is first separated from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Following separation, the analyte passes through a UV detector, which measures the absorbance of UV light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte.
Experimental Protocol: HPLC-UV
3.2.1 Materials and Reagents
-
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (ACS grade)
-
0.45 µm syringe filters
3.2.2 Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3.2.3 Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (estimated ~254 nm) |
3.2.4 Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[5]
3.2.5 Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.[6]
-
Quantify the concentration of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide in the samples by interpolating their peak areas from the calibration curve.[5]
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[7][8][9]
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[8] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the ionized analyte of a specific mass-to-charge ratio, m/z). This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.
Experimental Protocol: LC-MS/MS
4.2.1 Materials and Reagents
-
All reagents from the HPLC-UV section.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
4.2.2 Instrumentation
-
LC system (UPLC or HPLC) coupled to a tandem mass spectrometer with an ESI source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
4.2.3 Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI, Positive |
| MRM Transitions | To be determined by infusion of the analyte and IS. |
4.2.4 Sample Preparation (Protein Precipitation for Plasma)
Protein precipitation is a rapid and effective method for removing proteins from plasma samples.[10]
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.[6]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
4.2.5 Data Analysis
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Perform a weighted (e.g., 1/x²) linear regression to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is typically desired.[6]
-
Quantify the concentration of the analyte in the samples using the calibration curve.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification in plasma using protein precipitation.
UV-Vis Spectrophotometry: A Preliminary Approach
UV-Vis spectrophotometry can be employed as a simple and rapid method for preliminary quantification, particularly for pure samples or in formulations with minimal interfering substances. This method leverages the aldehyde functional group of the analyte. A common approach involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a colored hydrazone that can be quantified colorimetrically.[11][12]
Principle of UV-Vis Spectrophotometry with DNPH Derivatization
The formyl group of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide reacts with DNPH in an acidic solution to form a 2,4-dinitrophenylhydrazone derivative. This derivative exhibits a strong absorbance in the visible region of the electromagnetic spectrum, which can be measured with a spectrophotometer. The absorbance is proportional to the concentration of the aldehyde.
Experimental Protocol: UV-Vis Spectrophotometry
5.2.1 Materials and Reagents
-
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide reference standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Sulfuric acid
-
Ethanol
-
Potassium hydroxide
5.2.2 Instrumentation
-
UV-Vis Spectrophotometer
5.2.3 Procedure
-
DNPH Reagent Preparation: Prepare a saturated solution of DNPH in 2 M sulfuric acid.
-
Standard and Sample Preparation: Prepare standard solutions of the analyte in ethanol. Prepare the unknown sample in ethanol.
-
Derivatization: To 1 mL of each standard and sample solution, add 1 mL of the DNPH reagent. Allow the reaction to proceed for 30 minutes at room temperature.
-
Color Development: Add 5 mL of 1 M potassium hydroxide in 80% ethanol to each solution to develop the color.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), determined by scanning a derivatized standard.
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.
Workflow Diagram: UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric quantification via DNPH derivatization.
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Selectivity | Moderate | High | Low to Moderate |
| Sensitivity | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Throughput | Moderate | High | Low |
| Matrix Tolerance | Low to Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | QC, Purity Analysis | Bioanalysis, Trace Analysis | Preliminary Quantification |
Conclusion
The choice of analytical method for the quantification of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is contingent upon the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and throughput needs. For routine quality control of the pure substance or in simple formulations, HPLC-UV offers a robust and cost-effective solution. For the quantification in complex biological matrices, LC-MS/MS is the unequivocally superior method, providing the necessary sensitivity and selectivity for demanding pharmacokinetic and toxicological studies. UV-Vis spectrophotometry serves as a valuable tool for initial, rapid estimations where high specificity is not a primary concern. Adherence to the principles of method validation as outlined by the ICH is essential to ensure the generation of reliable and defensible data in any drug development program.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Application Note: Analytical Methods for the Quantification of Benzamides in Biological Samples - Benchchem. (2025).
- Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis - Benchchem. (2025).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- ICH Q2 Validation of Analytical Procedures - YouTube. (2024).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
- A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 - SCIENCE INTERNATIONAL. (n.d.).
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.).
- Sample Preparation Techniques for Biological Matrices - Agilent. (n.d.).
- Quantification of the benzimidazole opioid analog isotonitazene in human hair using liquid chromatography−tandem mass spectrometry | Request PDF - ResearchGate. (2025).
- Current development of bioanalytical sample preparation techniques in pharmaceuticals. (2025).
- Bioanalytical sample preparation | Biotage. (n.d.).
- A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine - ResearchGate. (2015).
- Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy - Mettler Toledo. (n.d.).
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem. (2025).
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.).
- UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology - PubMed. (2022).
- Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air - scielo.sa.cr. (2024).
- Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS) - ResearchGate. (2023).
- Electronic Supporting Information - The Royal Society of Chemistry. (n.d.).
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples - PubMed. (2011).
- Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem. (2025).
- Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. (n.d.).
- US8975402B2 - HPLC method for the analysis of bosentan and related substances and use ... - Google Patents. (n.d.).
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - NIH. (n.d.).
- Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry - PubMed. (2004).
- (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. (2025).
- Analytical methods for the quantification of 5-Benzyloxan-2-one in biological samples - Benchchem. (2025).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
Application Notes and Protocols for In Vivo Animal Studies of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: This document provides a detailed guide for the preclinical in vivo evaluation of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide. It is critical to note that, to date, no direct in vivo animal studies for this specific compound have been published in peer-reviewed literature. The following application notes and protocols are therefore extrapolated from data on structurally related benzamide derivatives and are intended to serve as a robust starting point for investigation. The experimental designs proposed herein are built on established principles of pharmacology and toxicology to ensure scientific rigor and data integrity.
Introduction and Scientific Rationale
Benzamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antipsychotic, and antiemetic properties.[1][2] The unique structure of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, featuring a formyl group which can act as a reactive moiety or a hydrogen bond acceptor, and a flexible ether linkage, suggests several potential mechanisms of action that warrant in vivo exploration.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of structurally analogous compounds, 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide could be investigated for several therapeutic applications:
-
Anticancer Activity: Numerous N-substituted benzamide derivatives have demonstrated potent antitumor activities.[1] Potential mechanisms include the inhibition of tubulin polymerization, similar to some N-benzylbenzamide derivatives, or the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2]
-
Heat Shock Protein 90 (Hsp90) Inhibition: The benzamide scaffold is present in some allosteric inhibitors of Hsp90, a chaperone protein essential for the stability of many oncogenic proteins.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, inducing an anti-proliferative effect.[3]
-
Sirtuin 2 (SIRT2) Inhibition: Certain benzamide-containing structures have been identified as inhibitors of SIRT2, a class III histone deacetylase.[4] Selective inhibition of SIRT2 is being explored as a potential therapy for neurodegenerative diseases like Parkinson's disease.[4]
-
Dopamine D2 Receptor Antagonism: Substituted benzamides are a well-known class of dopamine D2 receptor antagonists, with applications as neuroleptics and antiemetics.[5][6]
-
Gastrointestinal Prokinetic Activity: Some benzamide derivatives have shown potent gastrokinetic effects, enhancing gastric emptying.[7]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzamide derivative, such as through PARP inhibition, leading to apoptosis in cancer cells.
Caption: Hypothetical signaling pathway of a benzamide derivative as a PARP-1 inhibitor.
Preclinical In Vivo Experimental Workflow
A structured, tiered approach is essential for the in vivo evaluation of a novel compound. This workflow ensures that critical safety and pharmacokinetic data are gathered before proceeding to more resource-intensive efficacy studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
Caption: Tiered experimental workflow for in vivo evaluation.
Formulation Development
Many benzamide derivatives exhibit poor aqueous solubility.[8] Therefore, developing a suitable formulation is a critical first step.
| Formulation Strategy | Components | Considerations |
| Aqueous Suspension | Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) or 10% Acacia in water | Simple to prepare; suitable for oral gavage. May have limited bioavailability. |
| Solubilizing Vehicle | 20% PEG 400 / 80% (20% Sulfobutylether-β-cyclodextrin in water) | Can significantly enhance solubility and oral bioavailability.[8] |
| Solution for IV | Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline | Suitable for intravenous administration in pharmacokinetic studies. Check for precipitation upon dilution. |
Protocol 1: Formulation Preparation
-
Preparation of Vehicle:
-
For an aqueous suspension, slowly add the suspending agent (e.g., CMC) to sterile water while stirring vigorously to avoid clumping.
-
For a solubilizing vehicle, prepare the cyclodextrin solution first, then add the PEG 400.
-
-
Compound Addition: Weigh the required amount of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide and triturate it with a small amount of the vehicle to create a smooth paste.
-
Final Formulation: Gradually add the remaining vehicle to the paste while stirring or vortexing until a homogenous suspension or solution is achieved.
-
Stability: Assess the physical stability of the formulation over the expected duration of use.
Acute Toxicity and Dose-Range Finding
The initial in vivo study should establish the safety profile and determine the maximum tolerated dose (MTD).[2]
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure or Fixed Dose Method)
-
Animal Model: Male and female BALB/c mice (6-8 weeks old).[9]
-
Housing: Acclimatize animals for at least 7 days with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
Administer a single oral dose of the compound to one animal at a starting dose (e.g., 50 mg/kg).
-
Observe the animal for 48 hours for signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).[10]
-
If the animal survives without severe toxicity, the next animal receives a higher dose (e.g., 150 mg/kg).
-
If the animal shows signs of toxicity, the next animal receives a lower dose.
-
Continue this process until the MTD is determined.
-
-
Observation Period: After the initial 48 hours, observe all animals daily for a total of 14 days.[11]
-
Data Collection:
-
Record clinical signs of toxicity, morbidity, and mortality daily.
-
Measure body weights prior to dosing and on days 1, 3, 7, and 14.[11]
-
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Note any abnormalities in major organs.[11] Histopathological analysis of organs like the kidneys and liver can provide further insight into potential target organ toxicity.[9][12]
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing effective dosing regimens for efficacy studies.[2]
Protocol 3: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).[11]
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
(n=3-4 animals per time point per group).
-
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Administer a single dose of the compound via the specified route.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma concentrations of the parent compound (and any major metabolites, if known) using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
| Pharmacokinetic Parameter | Description | Significance |
| Cmax | Maximum plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure. |
| t1/2 | Half-life | Determines the dosing interval. |
| F (%) | Bioavailability | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Efficacy Evaluation in a Disease Model
Once the MTD and PK profile are established, the therapeutic effect of the compound can be evaluated in a relevant disease model. The choice of model will depend on the hypothesized mechanism of action. As an example, a widely used model for assessing anti-inflammatory potential is presented.
Protocol 4: Carrageenan-Induced Paw Edema Model in Rats
This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.[11]
-
Animal Model: Male Wistar rats (150-200g).[11]
-
Groups (n=6 per group):
-
Vehicle control.
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
Test compound at various doses (e.g., 10, 30, 100 mg/kg, based on MTD and PK data).
-
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[11]
-
Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.[11]
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.[11]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[11]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Animal Studies of Benzamide, N-benzoyl-N-(phenylmethyl)
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Preclinical Animal Studies of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- Qamar, M. A., et al. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute.
- ChemHelp ASAP. (2023). in vivo general toxicology studies. YouTube.
- Gessner, R. K., et al. (2013). Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. Journal of Medicinal Chemistry.
- Zhao, H., et al. (2014). Novologues Containing a Benzamide Side Chain Manifest Anti-proliferative Activity Against Two Breast Cancer Cell Lines. Molecules.
- Buelke-Sam, J., et al. (1994). Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys. Fundamental and Applied Toxicology.
- Kato, S., et al. (1991). Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl) - PubMed. Journal of Medicinal Chemistry.
- Wang, J., et al. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. Pest Management Science.
- Hu, Y., et al. (2016). 5-((3-Amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors. ACS Medicinal Chemistry Letters.
- Lee, K., et al. (2014). Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry.
- Usuda, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry.
- Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry.
- da Silva, P. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules.
- Wang, T., et al. (2022). A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-Glucoside. Frontiers in Pharmacology. tI8)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novologues Containing a Benzamide Side Chain Manifest Anti-proliferative Activity Against Two Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-((3-Amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]
- 10. Subchronic toxicity, metabolism, and pharmacokinetics of the aminobenzamide anticonvulsant ameltolide (LY201116) in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocol for the Solubilization of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide in Cell Culture
Introduction
These application notes provide a detailed protocol for the dissolution of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, a compound of interest for various research and drug development applications. Due to its hydrophobic nature, careful preparation is required to ensure its bioavailability and to minimize solvent-induced artifacts in cell-based assays. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, step-by-step methodology for preparing this compound for in vitro studies.
The structural characteristics of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, specifically the presence of multiple aromatic rings, suggest limited aqueous solubility. Therefore, the use of an organic solvent is necessary to create a concentrated stock solution, which can then be diluted to the final working concentration in cell culture media. This protocol prioritizes the use of Dimethyl Sulfoxide (DMSO) as the primary solvent due to its broad miscibility with aqueous solutions and its established use in cell culture.[1] However, it is crucial to control the final concentration of DMSO in the culture medium to mitigate potential cytotoxicity.[2][3][4]
Physicochemical Properties of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
A thorough understanding of the compound's properties is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 438532-40-2 | |
| Molecular Formula | C₁₆H₁₅NO₄ | |
| Molecular Weight | 285.29 g/mol | |
| Appearance | White to off-white solid (presumed) | General chemical knowledge |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in aqueous solutions. | Inferred from the structure and data on related benzamide derivatives.[5][6] |
Core Principles for Dissolving Hydrophobic Compounds in Cell Culture
The successful application of hydrophobic compounds like 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide in cell culture hinges on a few core principles. The overarching goal is to introduce the compound to the cells in a soluble and non-toxic formulation.
Caption: Interdependencies in cell-based compound screening.
-
Solvent Cytotoxicity: Always perform a vehicle control experiment by treating cells with the same final concentration of DMSO used in the experimental conditions. This will help to distinguish the effects of the compound from the effects of the solvent. [2][3][7]
-
Compound Precipitation: If precipitation occurs upon dilution of the stock solution into the aqueous cell culture medium, consider the following:
-
Lower the final concentration: The compound may not be soluble at the desired concentration.
-
Increase the DMSO concentration slightly: If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., 0.2-0.5%) may keep the compound in solution. This must be validated with a vehicle control.
-
Use a different solvent: While DMSO is generally preferred, other solvents like ethanol could be tested. However, the cytotoxicity of any alternative solvent must be thoroughly evaluated.
-
-
Compound Stability: The stability of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide in solution, particularly the aldehyde functional group, is not well-documented. Aldehydes can be susceptible to oxidation. It is recommended to prepare fresh working solutions for each experiment and to minimize the storage time of the stock solution. If long-term studies are planned, periodic analytical validation of the compound's integrity in the stock solution may be necessary.
Safety Precautions
-
Handle 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for the compound and for DMSO for detailed handling and disposal information.
References
-
Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link].
-
Al-Busaidi, M., Al-Wahaibi, A., & Al-Harrasi, A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1135. Available at: [Link].
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Available at: [Link].
-
Al Ashmawy, A. G., AbdelGhani, A. E., Hassan, W. H. B., El Weshahy, F. O., & El-Sayed, M. A. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available at: [Link].
-
Hebling, J., Bianchi, L., Basso, F. G., Scheffel, D. L., Soares, D. G., Carrilho, M. R. O., ... & De Souza Costa, C. A. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Dental Materials, 31(4), 399-405. Available at: [Link].
-
Mapa, S. T., de Araujo, M., Zhao, Y., Flynn, T., Sprando, J., Wiesenfeld, P., ... & Sprando, R. L. (2019). A method to dissolve 3-MCPD mono-and di-esters in aqueous cell culture media. MethodsX, 6, 2800-2806. Available at: [Link].
-
PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Available at: [Link].
-
Wikipedia. (2023, December 2). Benzamide. In Wikipedia. Available at: [Link].
-
Aulicino, M., Carbone, A., Castellano, S., Corbo, F., De Santis, A., Dell'Isola, A., ... & Tedesco, D. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments: JoVE, (127), 56011. Available at: [Link].
-
Somu, C. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. Available at: [Link].
-
Roy, A. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Available at: [Link].
- Domanska, U., & Pobudkowska, A. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 197, 107693.
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Available at: [Link].
Sources
- 1. Enhanced Benzaldehyde Tolerance in Zymomonas mobilis Biofilms and the Potential of Biofilm Applications in Fine-Chemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Benzamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
techniques for studying the binding kinetics of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
An in-depth guide to the application of modern biophysical techniques for the kinetic characterization of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
Introduction: Beyond Affinity - The Critical Role of Binding Kinetics in Drug Efficacy
In modern drug discovery, the optimization of a compound's efficacy and safety profile has evolved beyond the singular pursuit of high binding affinity (Kᴅ). While Kᴅ remains a cornerstone of structure-activity relationship (SAR) studies, it provides only a static snapshot of the equilibrium state. The true therapeutic impact of a drug is profoundly influenced by its binding kinetics —the rates at which it associates with its target (kon) and dissociates from it (koff).[1][2][3] These kinetic parameters define the residence time (1/koff) of the drug-target complex, a critical factor that can dictate the duration of action, in vivo efficacy, and potential for off-target effects.[2][4] A drug with a slow dissociation rate, and therefore a long residence time, may exhibit sustained pharmacological effects even when its plasma concentration has fallen, offering significant clinical advantages.[2][4]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for characterizing the binding kinetics of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide , a novel small molecule inhibitor. Given its chemical structure, this compound is representative of modern therapeutic candidates, potentially targeting protein kinases such as Monopolar Spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint and a target in oncology research.[5][6][7][8]
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental design choices. We will explore a suite of powerful biophysical techniques, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP), offering detailed protocols and best practices to ensure the generation of robust and reliable kinetic data.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface.[9][10] It has become a core methodology in drug discovery for its ability to provide high-quality kinetic and affinity data for a wide range of interactions, from large biologics to small molecules.[11][12]
Principle of SPR
SPR detects changes in the refractive index at the surface of a gold-coated sensor chip. In a typical experiment, one interacting partner (the "ligand," e.g., Mps1 kinase) is immobilized on the sensor surface. A solution containing the other partner (the "analyte," e.g., 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide) is then flowed over the surface. As the analyte binds to the immobilized ligand, the accumulation of mass at the surface causes a change in the refractive index, which is detected as a shift in the SPR angle. This change is proportional to the amount of bound analyte and is recorded in real-time as a sensorgram.
Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol for SPR Analysis
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kᴅ) for the interaction between Mps1 kinase and 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)
-
Amine Coupling Kit (EDC, NHS, ethanolamine)
-
Recombinant Mps1 kinase (ligand), >95% purity
-
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide (analyte)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Analyte Diluent: Running buffer with a matched concentration of DMSO (e.g., 1-2%)
Procedure:
-
Ligand Immobilization (Amine Coupling):
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject Mps1 kinase (diluted to 20-50 µg/mL in immobilization buffer) over the activated surface. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.[13]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the ligand injection (mock-coupled) to subtract bulk refractive index changes and non-specific binding.[14]
-
-
Analyte Preparation:
-
Prepare a stock solution of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide in 100% DMSO.
-
Create a serial dilution series of the analyte in the running buffer. The concentration range should typically span from 0.1x to 10x the expected Kᴅ. A broad range (e.g., 10 nM to 10 µM) is recommended for initial experiments. Ensure the final DMSO concentration is identical across all samples and the running buffer.
-
-
Kinetic Assay:
-
Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Association: Monitor the binding for a sufficient time to observe curvature in the sensorgram (e.g., 120-180 seconds).
-
Dissociation: After the association phase, switch to flowing only the running buffer and monitor the dissociation for an extended period (e.g., 300-600 seconds) to accurately model koff.
-
Regeneration: If necessary, inject a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove all bound analyte without denaturing the ligand.[13] Test several regeneration conditions to find one that is effective and gentle.[15]
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference cell signal and then a buffer blank injection.
-
Fit the processed sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[16]
-
The global fit will yield values for kon, koff, and the calculated Kᴅ (koff/kon).
-
| SPR Experimental Parameter | Typical Value/Consideration | Rationale |
| Ligand | Mps1 Kinase | The larger molecule is typically immobilized.[13] |
| Analyte | 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | The small molecule is flowed in solution. |
| Immobilization Level | Low (2000-4000 RU) | Minimizes mass transport limitation artifacts.[13] |
| Analyte Concentration | 0.1x to 10x of expected Kᴅ | Ensures sufficient data curvature for accurate fitting. |
| Flow Rate | 30-50 µL/min | Balances sample consumption with minimizing mass transport. |
| Association Time | 120-180 s | Must be long enough to observe binding approaching equilibrium. |
| Dissociation Time | >300 s | A long dissociation time is crucial for accurately determining slow koff rates. |
| Data Fitting Model | Global 1:1 Langmuir | Assumes a simple bimolecular interaction; provides robust kinetic constants from the entire dataset.[16] |
Bio-Layer Interferometry (BLI): A High-Throughput Alternative
BLI is another label-free optical technique that measures biomolecular interactions in real-time.[17][18] While it shares principles with SPR, its "dip and read" format, which uses disposable fiber optic biosensors dipped into samples in a microplate, makes it particularly well-suited for higher-throughput applications.[19][20]
Principle of BLI
BLI technology monitors the interference pattern of white light reflected from two surfaces on the biosensor tip: an internal reference layer and the outer biocompatible surface where the ligand is immobilized.[21] When the biosensor is dipped into a solution containing the analyte, binding to the ligand increases the optical thickness at the tip. This causes a wavelength shift in the interference pattern, which is measured in real-time and is directly proportional to the number of bound molecules.[17][18]
Caption: Workflow for a Bio-Layer Interferometry (BLI) experiment.
Detailed Protocol for BLI Analysis
Objective: To rapidly screen and characterize the binding kinetics of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide against Mps1 kinase.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Amine Reactive (AR2G) or Streptavidin (SA) if using a biotinylated ligand)
-
Recombinant Mps1 kinase (ligand)
-
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide (analyte)
-
Assay Buffer: HBS-EP+ or similar, with matched DMSO
-
96- or 384-well microplates
Procedure:
-
Plate Setup:
-
Design the microplate layout, including wells for biosensor hydration, baseline, analyte dilutions, and dissociation steps.
-
Pipette the required solutions into the microplate.
-
-
Ligand Immobilization:
-
Hydrate the biosensors in assay buffer.
-
Activate amine-reactive biosensors using EDC/NHS according to the manufacturer's protocol.
-
Immerse the activated biosensors in the ligand solution (e.g., 20-50 µg/mL Mps1 kinase) until the desired immobilization level is reached.
-
Quench the reaction using the provided blocking solution.
-
-
Kinetic Assay (Automated):
-
Baseline: The instrument dips the ligand-coated biosensors into wells containing assay buffer to establish a stable baseline (60-120 seconds).
-
Association: The biosensors are moved to wells containing the serial dilutions of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide to monitor binding (120-300 seconds).
-
Dissociation: The biosensors are then returned to the baseline buffer wells to measure the dissociation of the analyte (300-600 seconds).
-
-
Data Analysis:
-
Process the data by aligning the curves to the baseline and dissociation steps.
-
Subtract the signal from a reference biosensor (either mock-immobilized or binding to an irrelevant protein) to correct for drift and non-specific binding.
-
Perform a global fit of the data to a 1:1 binding model to extract kon, koff, and Kᴅ.
-
| BLI Experimental Parameter | Typical Value/Consideration | Rationale |
| Biosensor Type | Amine Reactive (AR2G) or Streptavidin (SA) | Choice depends on the available form of the ligand (tagged or untagged). |
| Plate Format | 96- or 384-well | Allows for higher throughput compared to traditional SPR.[17] |
| Shaking Speed | 1000 rpm | Ensures proper mixing in the well and reduces mass transport limitations. |
| Referencing | Reference biosensor or reference subtraction | Crucial for correcting artifacts like buffer evaporation or non-specific binding. |
| Data Processing | Savitzky-Golay filtering | Often used to smooth the data without distorting the signal. |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a powerful biophysical technique that provides a complete thermodynamic characterization of a binding event in solution.[][23] It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. This allows for the determination of the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[24]
Principle of ITC
An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the macromolecule (e.g., Mps1 kinase), and a syringe is filled with the small molecule ligand (2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide). Small aliquots of the ligand are injected into the sample cell, and the instrument measures the minute temperature changes that occur upon binding. A feedback system applies power to maintain a constant temperature between the cells, and this power differential is what is recorded. The resulting data is a series of heat-flow peaks corresponding to each injection.
Caption: Conceptual diagram of an Isothermal Titration Calorimetry (ITC) experiment.
Detailed Protocol for ITC Analysis
Objective: To determine the thermodynamic signature (Kᴅ, n, ΔH, ΔS) of the Mps1 kinase interaction with 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
Materials:
-
Isothermal Titration Calorimeter
-
Highly purified and concentrated Mps1 kinase and analyte
-
Precisely matched dialysis buffer for both protein and ligand
Procedure:
-
Sample Preparation (Critical Step):
-
Dialyze the Mps1 kinase extensively against the final assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Dissolve the 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide in the final dialysis buffer. If DMSO is required, ensure the exact same concentration is present in the protein solution in the cell to minimize heat of dilution artifacts.
-
Degas all solutions immediately before use.
-
-
Experiment Setup:
-
Load the sample cell with Mps1 kinase at a concentration typically 10-50x the expected Kᴅ.
-
Load the injection syringe with the benzamide compound at a concentration 10-15x that of the protein.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, which can be discarded from the analysis.
-
Execute a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution, which must be subtracted from the binding data.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding model) to determine Kᴅ, n, and ΔH. The binding entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kᴀ), where Kᴀ = 1/Kᴅ.
-
| ITC Experimental Parameter | Typical Value/Consideration | Rationale |
| Protein Concentration | 10-100 µM | Must be high enough to produce a measurable heat signal. |
| Ligand Concentration | 10-15x Protein Concentration | Ensures saturation is reached during the titration for accurate fitting. |
| Buffer Matching | Identical for protein and ligand | Critical to minimize large, confounding heats of dilution/mixing. |
| Number of Injections | 15-25 | Provides enough data points to accurately define the binding isotherm. |
| Control | Ligand into buffer titration | Essential for accurately determining the heat of dilution for subtraction. |
Note on Kinetics with ITC: While standard ITC measures thermodynamics at equilibrium, advanced kinetic ITC methods have been developed. These "continuous" or "single-injection" methods can measure enzyme kinetics (kcat, Kᴍ) and even inhibitor association/dissociation rates by monitoring the heat produced by enzymatic turnover over time.[24][25][26][27][28][29][30] These experiments are powerful for characterizing enzyme inhibitors directly.[31][32]
Fluorescence Polarization (FP): High-Throughput Screening and Affinity
FP is a solution-based, homogeneous fluorescence technique used to study molecular interactions.[33][34] It is particularly well-suited for high-throughput screening (HTS) to identify "hits" and for determining binding affinities in a competitive assay format.[35][36]
Principle of FP
FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[37] A small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution and, when excited with polarized light, emits largely depolarized light. When this tracer binds to a much larger protein (e.g., Mps1 kinase), its tumbling slows dramatically. As a result, the light it emits remains highly polarized. An unlabeled inhibitor, such as 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, can compete with the tracer for binding to the protein. This displacement of the tracer causes a decrease in the overall polarization, which can be measured to determine the inhibitor's affinity (IC₅₀/Kᵢ).[35]
Caption: Principle of a competitive Fluorescence Polarization (FP) assay.
Detailed Protocol for Competitive FP Assay
Objective: To determine the inhibitory constant (Kᵢ) of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide by measuring its ability to displace a fluorescent tracer from Mps1 kinase.
Materials:
-
Fluorescence plate reader with polarization filters
-
Low-volume, non-binding microplates (e.g., black 384-well)
-
Mps1 kinase
-
A suitable fluorescent tracer (e.g., a known Mps1 ligand conjugated to a fluorophore like fluorescein or TAMRA)
-
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
-
Assay Buffer
Procedure:
-
Tracer Characterization:
-
First, determine the Kᴅ of the fluorescent tracer for Mps1 kinase by direct titration to ensure a suitable binding window (a significant difference in millipolarization (mP) units between the free and bound states).[37]
-
-
Assay Setup:
-
In a microplate, add fixed concentrations of Mps1 kinase and the fluorescent tracer. The concentrations should be optimized to be at or below the Kᴅ of the tracer to ensure assay sensitivity.
-
Add a serial dilution of the unlabeled competitor, 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
-
Include controls: "blank" (buffer only), "low polarization" (tracer only), and "high polarization" (tracer + kinase, no competitor).[36]
-
-
Measurement:
-
Incubate the plate at room temperature for a set time to reach equilibrium.
-
Read the plate on a fluorescence plate reader, measuring both the parallel and perpendicular fluorescence emission relative to the polarized excitation light.
-
The instrument software will calculate the polarization (P) or anisotropy (r) values.
-
-
Data Analysis:
-
Plot the polarization values as a function of the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound tracer).
-
Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation, which requires the known Kᴅ of the fluorescent tracer and its concentration.
-
| FP Assay Parameter | Typical Value/Consideration | Rationale |
| Tracer | Fluorescently labeled known binder | Must bind with sufficient affinity and show a large polarization window. |
| Protein Concentration | ~Kᴅ of the tracer | Maximizes the sensitivity of the competition assay. |
| Plate Type | Black, low-volume, non-binding | Minimizes background fluorescence and prevents adsorption of components. |
| Controls | Blank, Min P, Max P | Essential for data normalization and quality control of the assay window.[36] |
| Data Output | IC₅₀, converted to Kᵢ | Kᵢ is a true measure of affinity, independent of assay conditions. |
Comparative Analysis and Strategic Application
Choosing the right biophysical technique depends on the specific research question, the stage of the drug discovery pipeline, and available resources.
| Technique | Primary Output | Strengths | Limitations | Best For |
| SPR | kon, koff, Kᴅ | High-quality kinetic data, real-time, label-free.[9] | Requires immobilization, potential for mass transport artifacts, lower throughput.[38] | Detailed kinetic characterization, mechanism of action studies. |
| BLI | kon, koff, Kᴅ | High throughput, fluidics-free, crude sample tolerance.[20][21] | Generally lower sensitivity than SPR, cost of disposable biosensors. | Hit screening and validation, rapid kinetic ranking of compounds. |
| ITC | Kᴅ, n, ΔH, ΔS | Complete thermodynamic profile, solution-based, no immobilization.[] | Low throughput, requires high sample concentrations, not ideal for very weak or very tight binders. | Lead validation, understanding thermodynamic drivers of binding. |
| FP | IC₅₀ / Kᵢ | Very high throughput, low sample consumption, solution-based.[33] | Requires a fluorescent probe, indirect measurement, provides affinity but not kinetics.[36] | High-throughput screening (HTS), primary hit identification. |
Senior Scientist Recommendation:
For a novel compound like 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide , a tiered approach is most effective.
-
Primary Screening: If screening a library of analogues, an FP competition assay is an excellent starting point due to its high throughput and low material consumption.
-
Hit Validation and Ranking: Promising hits from the primary screen should be further characterized using BLI or SPR . BLI is ideal for rapidly ranking a moderate number of compounds by their kinetic profiles.
-
In-Depth Characterization: For lead candidates, SPR is the gold standard for obtaining precise kon and koff values, which are critical for understanding residence time.
-
Thermodynamic Understanding: ITC should be employed for the most promising lead compounds to elucidate the thermodynamic drivers (enthalpic vs. entropic) of binding, providing invaluable information for rational drug design and lead optimization.
By strategically applying this suite of biophysical tools, researchers can build a comprehensive understanding of the binding properties of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, enabling data-driven decisions to advance the most promising candidates through the drug discovery pipeline.
References
-
Swinney, D. C. (2009). The role of binding kinetics in therapeutically useful drug action. Current Opinion in Drug Discovery & Development. [Link]
-
Nicoya Lifesciences. Top 10 tips for high quality SPR data. SPR Guide. [Link]
-
Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]
-
Technology Networks. (2024). Understanding Binding Kinetics To Optimize Drug Discovery. Technology Networks. [Link]
-
De Fabritiis, G., et al. (2016). Binding Kinetics in Drug Discovery. Molecular Informatics. [Link]
-
Wang, S., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. [Link]
-
Dunn, W. R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
-
BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. BMG Labtech Application Note. [Link]
-
Taylor, C. W., et al. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Cold Spring Harbor Protocols. [Link]
-
Harvard University. Biolayer Interferometry (BLI). Center for Macromolecular Interactions. [Link]
-
Mittermaier, A., et al. (2020). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. [Link]
-
Sartorius. Octet® BLI Workflows in Small-Molecule Interaction Guide. Sartorius Application Guide. [Link]
-
Zhang, Y., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments. [Link]
-
Day, B. W. (2010). The Impact of Biophysical Techniques on the Small Molecule Drug Discovery Process. SLAS Discovery. [Link]
-
Swinney, D. C. (2004). Applications of Binding Kinetics to Drug Discovery. Current Topics in Medicinal Chemistry. [Link]
-
Wang, W., et al. (2018). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. [Link]
-
BMG Labtech. (2022). Binding kinetics. BMG Labtech. [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
-
Ciulli, A., et al. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]
-
Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Molecular Devices Technical Note. [Link]
-
Gator Bio. Small Molecule Analysis via Biolayer Interferometry. Gator Bio. [Link]
-
Moodle@Units. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
-
TA Instruments. Characterizing Enzyme Kinetics by iTC. TA Instruments Application Note. [Link]
-
Drug Hunter. (2021). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
-
Reichert Technologies. (2020). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies White Paper. [Link]
-
Wikipedia. Bio-layer interferometry. Wikipedia. [Link]
-
AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. [Link]
-
Popplewell, J. (2012). Best Practices in Data Processing and Analysis to Achieve High-Quality SPR Results. Bio-Rad Laboratories Webinar. [Link]
-
BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]
-
Technology Networks. (2015). The Do's and Don'ts of SPR Experiments. Technology Networks. [Link]
-
Holdgate, G. (2014). Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. Methods in Molecular Biology. [Link]
-
Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE. [Link]
-
Wodarski, D., et al. (2021). Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Expert Opinion on Drug Discovery. [Link]
-
Chu, M. L., et al. (2010). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry. [Link]
-
IBIS Technologies. Designing the perfect SPR experiment. IBIS Technologies. [Link]
-
Semantic Scholar. Development of MPS1 Inhibitors: Recent Advances and Perspectives. Semantic Scholar. [Link]
-
Mittermaier, A., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry. [Link]
-
Pinto, M., et al. (2022). Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate. [Link]
-
G. Sala, et al. (2020). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Omega. [Link]
-
Mittermaier, A., & Moitessier, N. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]
-
ResearchGate. A typical ITC enzyme kinetics experiment. ResearchGate. [Link]
-
Sun, J., et al. (2002). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide is a potent and selective dopamine D3 receptor antagonist. Journal of Medicinal Chemistry. [Link]
Sources
- 1. The role of binding kinetics in therapeutically useful drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]
- 3. Binding Kinetics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. drughunter.com [drughunter.com]
- 12. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. ibis-spr.nl [ibis-spr.nl]
- 15. The Do’s and Don’ts of SPR Experiments | Technology Networks [technologynetworks.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 19. Octet® BLI Workflows in Small-Molecule Interaction Guide | Sartorius [sartorius.com]
- 20. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gatorbio.com [gatorbio.com]
- 23. Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical | Springer Nature Experiments [experiments.springernature.com]
- 24. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. moodle2.units.it [moodle2.units.it]
- 27. tainstruments.com [tainstruments.com]
- 28. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. bmglabtech.com [bmglabtech.com]
- 34. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 36. bpsbioscience.com [bpsbioscience.com]
- 37. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 38. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Evaluation of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide as a Novel Chemical Probe
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide as a chemical probe. Due to the nascent stage of research on this specific molecule, this document outlines a strategic framework for its characterization and application, grounded in established principles of chemical biology.
Introduction: Unveiling the Potential of a Benzamide Scaffold
The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The title compound, 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, presents intriguing structural features that suggest its potential as a versatile chemical probe. The presence of a reactive aldehyde (formyl) group opens the possibility of covalent modification of biological targets, while the overall structure could engage in non-covalent interactions. Chemical probes are essential tools for dissecting complex biological processes, enabling the identification and validation of new drug targets. This guide will walk you through a systematic approach to evaluating this novel benzamide derivative as a chemical probe.
Structural Insights and Mechanistic Hypotheses
The unique combination of functional groups in 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide allows for several mechanistic hypotheses for its interaction with biological systems.
-
Covalent Targeting: The formyl group is an electrophilic center that can react with nucleophilic residues on proteins, such as lysine or cysteine, through Schiff base formation or other covalent modifications. This could lead to irreversible or slowly reversible inhibition of target proteins.
-
Non-covalent Interactions: The benzamide moiety and the benzyl ether linkage provide a scaffold for hydrogen bonding and hydrophobic interactions within a protein's binding pocket. These interactions could contribute to reversible binding and modulation of protein function.
-
Dual-Action Potential: It is also conceivable that the molecule first binds reversibly to a target protein, and the proximity of the formyl group then facilitates a covalent reaction with a nearby nucleophile.
The following diagram illustrates a hypothetical mechanism of covalent target engagement.
Caption: Hypothetical mechanism of target engagement.
A Roadmap for Probe Development and Validation
A rigorous and systematic approach is crucial for validating a new chemical probe. The following workflow provides a roadmap for characterizing 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
Caption: Workflow for chemical probe validation.
Experimental Protocols
The following protocols are provided as a starting point for the experimental validation of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
Protocol 1: Purity and Stability Analysis
Objective: To ensure the purity and stability of the compound, which is critical for reproducible results.
Materials:
-
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Purity Assessment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Analyze the stock solution by HPLC-MS to determine its purity. The purity should be >95%.
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
-
Stability Assessment:
-
Dilute the compound to a final concentration of 10 µM in PBS.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and analyze by HPLC to assess degradation.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification
Objective: To identify the protein targets of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide in a complex proteome.
Materials:
-
Cell lysate or tissue homogenate
-
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
-
A "clickable" alkyne- or azide-tagged version of the probe (requires custom synthesis)
-
Biotin-azide or biotin-alkyne (for click chemistry)
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Proteome Labeling:
-
Incubate the cell lysate (1 mg/mL total protein) with varying concentrations of the tagged probe (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C.
-
As a negative control, pre-incubate the lysate with a high concentration of the untagged probe before adding the tagged probe.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the reaction mixture with streptavidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
-
Excise the protein bands of interest and identify them by mass spectrometry (LC-MS/MS).
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of the probe with its target protein in intact cells.
Materials:
-
Intact cells
-
2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
-
PBS
-
Equipment for heating samples (e.g., PCR machine)
-
Reagents for cell lysis and protein quantification
-
Antibodies against the putative target protein for Western blotting
Procedure:
-
Compound Treatment:
-
Treat cultured cells with the probe at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Lysis and Analysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Interpretation: Binding of the probe to its target protein is expected to stabilize the protein, leading to a higher melting temperature. This will be observed as more of the target protein remaining in the soluble fraction at higher temperatures in the probe-treated samples compared to the control.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner.
| Parameter | Value | Method |
| Purity | >95% | HPLC-MS |
| IC₅₀ / EC₅₀ | To be determined | Relevant bioassay |
| Target(s) | To be identified | ABPP, Mass Spec |
| Cellular Potency | To be determined | Cellular functional assay |
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken.[3][4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[3]
-
Handling: Do not handle until all safety precautions have been read and understood. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Store locked up.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Conclusion and Future Directions
The systematic evaluation of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide as a chemical probe holds the potential to uncover new biological insights and therapeutic targets. The protocols and workflow outlined in these application notes provide a robust framework for its characterization. Future studies could involve the synthesis of fluorescently labeled derivatives for cellular imaging applications and optimization of the scaffold to improve potency and selectivity.
References
- SAFETY D
- 1 - SAFETY D
- 1 2 0 Material Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide - Mynac-chem.com.
- 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, 95% Purity, C16H15NO4, 1 gram - Angene.
- 2-(5-FORMYL-2-METHOXY-BENZYLOXY)-BENZAMIDE | 438532-40-2 - ChemicalBook.
-
N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone - PubMed. [Link]
- KR20170042631A - 2-alkyloxy benzene formyl arylamine compound and pharmaceutical use thereof - Google P
-
2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem. [Link]
-
Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl) - PubMed. [Link]
-
Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) - PubMed. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. [Link]
-
Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed. [Link]
-
Benzamide, 2-((3-chloro-4-hydroxybenzoyl)amino)-N-(2-(2-methoxyphenyl)ethyl)-5-phenoxy- | C29H25ClN2O5 - PubChem. [Link]
-
N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed. [Link]
-
N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
(PDF) 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. [Link]
-
3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide - PMC - NIH. [Link]
-
N-(2-hydroxy-5-methoxyphenyl)benzamide | C14H13NO3 | CID 151927830 - PubChem. [Link]
-
Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed. [Link]]([Link])
Sources
- 1. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. fishersci.com [fishersci.com]
- 4. actylislab.com [actylislab.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
Welcome to the technical support center for the synthesis of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the synthesis of this important compound. Our goal is to equip you with the knowledge to not only solve immediate experimental issues but also to understand the underlying chemical principles for future success.
The synthesis of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide typically involves a two-step process: a Williamson ether synthesis to couple 2-hydroxybenzamide (salicylamide) with 5-formyl-2-methoxybenzyl halide, or a similar electrophile, followed by the introduction of the formyl group if not already present. This guide will address potential pitfalls in both key transformations.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing likely causes and actionable solutions.
Issue 1: Low Yield of the Desired Ether Product in the Williamson Ether Synthesis Step
Question: My Williamson ether synthesis step is resulting in a low yield of 2-[(2-methoxy-5-methylbenzyl)oxy]benzamide (the precursor to the formylated product). What are the likely causes and how can I improve the yield?
Answer: Low yields in Williamson ether synthesis are a frequent challenge and can often be traced back to several factors.[1][2] A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Deprotonation of 2-Hydroxybenzamide: The reaction requires the formation of the phenoxide, which is a potent nucleophile. If the base is not strong enough or used in insufficient amounts, the starting material will not be fully activated.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[3] For phenols, weaker bases like potassium carbonate (K₂CO₃) can sometimes be effective, but for amides, a stronger base is often necessary.[3] Ensure the base is fresh and has been stored under anhydrous conditions.
-
-
Competing E2 Elimination Side Reaction: The alkoxide or phenoxide is a strong base and can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene byproduct instead of the desired ether.[4][5] This is especially problematic with secondary or sterically hindered alkyl halides.[4][5]
-
Solution:
-
Control Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination.[4]
-
Choice of Alkyl Halide: Use a primary alkyl halide if possible. In this synthesis, 5-formyl-2-methoxybenzyl bromide or chloride would be the ideal electrophile.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Moisture in the Reaction: The Williamson ether synthesis is highly sensitive to moisture, which can quench the strong base and hydrolyze the alkyl halide.[1]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Issue 2: Presence of an Unexpected Byproduct in the Vilsmeier-Haack Formylation Step
Question: After performing the Vilsmeier-Haack formylation on 2-[(2-methoxybenzyl)oxy]benzamide, I see an unexpected spot on my TLC plate. What could this byproduct be?
Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[7][8] However, side reactions can occur, leading to byproducts.
Potential Byproducts and Causes:
-
Di-formylated Product: If the reaction conditions are too harsh (high temperature or prolonged reaction time), a second formyl group may be introduced onto the aromatic ring.
-
Identification: The mass of this byproduct would be 28 Da higher than the desired product.
-
Solution: Carefully control the reaction temperature, typically ranging from below 0°C to 80°C depending on the substrate's reactivity, and monitor the reaction progress by TLC to avoid over-reaction.[8]
-
-
Incomplete Hydrolysis of the Iminium Intermediate: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate which is hydrolyzed to the aldehyde during workup.[9][10]
-
Identification: This intermediate will have a different polarity and can often be identified by mass spectrometry.
-
Solution: Ensure a thorough aqueous workup to completely hydrolyze the iminium salt.
-
-
Formation of a Chloro- or Phospho-Adduct: In some cases, the Vilsmeier reagent (a chloroiminium salt) or byproducts from the phosphorus oxychloride can react with the starting material or product.
-
Solution: Optimize the stoichiometry of the Vilsmeier reagent and ensure a clean workup procedure.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide from the reaction mixture. What are the recommended purification techniques?
Answer: Purification of benzamide derivatives can sometimes be challenging due to their polarity and potential for hydrogen bonding.[11]
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[11]
-
Protocol:
-
Solvent Selection: Test a range of solvents to find one that dissolves the compound well when hot but poorly when cold.[11] Common solvents for benzamides include ethanol, isopropanol, or mixtures with water.[11]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal. Filter the hot solution to remove insoluble impurities and then allow it to cool slowly to form crystals.
-
-
Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative.
-
Protocol:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: Use TLC to determine an optimal solvent system that provides good separation between your product and impurities. A typical starting point for a compound of this polarity would be a mixture of ethyl acetate and hexanes.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical reaction parameters to control during the Williamson ether synthesis step?
A1: The most critical parameters are:
-
Anhydrous Conditions: The reaction is highly sensitive to water.[1]
-
Choice of Base: A strong, non-nucleophilic base like NaH is ideal to ensure complete deprotonation without competing reactions.[3]
-
Temperature: Keep the temperature as low as reasonably possible to favor the SN2 pathway over E2 elimination.[4]
-
Substrate Choice: Whenever possible, the synthesis should be designed so that the alkyl halide is primary to minimize steric hindrance and elimination.[5]
Q2: How can I confirm the successful formylation of the benzene ring?
A2: Several analytical techniques can confirm the addition of the formyl group:
-
¹H NMR Spectroscopy: Look for a new singlet peak in the aromatic region (typically around 9.5-10.5 ppm) corresponding to the aldehyde proton.
-
¹³C NMR Spectroscopy: A new signal will appear in the downfield region (around 190-200 ppm) for the carbonyl carbon of the aldehyde.
-
Infrared (IR) Spectroscopy: A characteristic C=O stretching vibration for the aldehyde will appear around 1690-1715 cm⁻¹.
-
Mass Spectrometry (MS): The molecular weight of the product will increase by 28 Da (the mass of a CHO group minus a hydrogen atom) compared to the starting material.[12]
Q3: Are there any known impurities in commercially available 2-hydroxybenzamide (salicylamide) that could interfere with the reaction?
A3: Commercial salicylamide is generally of high purity. However, potential impurities could include salicylic acid (from hydrolysis) or other positional isomers. It is always good practice to check the purity of starting materials by techniques like melting point determination or spectroscopy before use.
Byproduct Characterization and Data Summary
Identifying unknown byproducts is a crucial step in troubleshooting.[13] A combination of analytical techniques is often required for full structural elucidation.
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | Preliminary assessment of reaction progress and purity. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula of the byproduct.[14] |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including connectivity and stereochemistry.[14] |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the byproduct.[13] |
Key Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Add 2-hydroxybenzamide (1.0 eq.) to the flask, followed by the portion-wise addition of sodium hydride (1.1 eq., 60% dispersion in mineral oil) at 0 °C.
-
Alkylation: Allow the mixture to stir at room temperature for 30 minutes, then add a solution of 5-formyl-2-methoxybenzyl bromide (1.0 eq.) in anhydrous DMF dropwise.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Addition of Substrate: Add a solution of 2-[(2-methoxybenzyl)oxy]benzamide (1.0 eq.) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway
Caption: Williamson ether synthesis of the target molecule.
Potential Side Reaction: E2 Elimination
Caption: Competing E2 elimination pathway.
Troubleshooting Workflow
Caption: Systematic troubleshooting approach.
References
- BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- BenchChem. (n.d.). N-(2-aminoethyl)-2-hydroxybenzamide purification challenges and solutions.
- Chait, B. T., & Field, F. H. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395.
- BenchChem. (n.d.). Technical Support Center: Minimizing Byproducts in Organic Synthesis.
- BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Vilsmeier (-Haack) reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Rasayn Academy. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]
-
Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ORCHID CHEMICAL SUPPLIES LTD. (2025, September 8). What are the analytical techniques used to characterize custom synthesis products? Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Bartleby.com. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
- MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules.
- Research and Reviews: Journal of Chemistry. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds.
- Google Patents. (n.d.). WO2005063701A1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenosulfonamide.
- National Institutes of Health. (2023, March 9). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.
- Google Patents. (n.d.). EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
- MedChemExpress. (n.d.). Salicylamide (2-Hydroxybenzamide).
- PubMed. (2010). Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides.
- Sarchem Labs. (n.d.). Salicylamide 2 Hydroxybenzamide.
- Nature. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
- Sigma-Aldrich. (n.d.). Salicylamide puriss., ≥99.0% (T).
- ChemicalBook. (n.d.). 2-(5-FORMYL-2-METHOXY-BENZYLOXY)-BENZAMIDE | 438532-40-2.
- Maina Technologies. (n.d.). 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
- Synfacts. (2025, August 26).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis | bartleby [bartleby.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What are the analytical techniques used to characterize custom synthesis products? - Blog [orchid-chem.com]
Technical Support Center: Optimizing the Synthesis of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
Welcome to the technical support center for the synthesis of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and improve the yield and purity of this valuable compound. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.
Overview of the Primary Synthetic Challenge
The synthesis of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide typically involves a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This reaction joins two key fragments: a nucleophile derived from 2-hydroxybenzamide and an electrophilic benzyl halide, such as 5-(chloromethyl)-2-methoxybenzaldehyde. While straightforward in principle, this reaction is fraught with potential pitfalls that can drastically reduce yield, including competing side reactions, reagent instability, and purification difficulties.
This guide provides a structured, question-and-answer approach to address the most frequently encountered challenges in this synthesis.
Recommended Synthetic Workflow
The most reliable and common approach is a direct etherification, which avoids a potentially problematic late-stage formylation on a complex scaffold.
Caption: Recommended workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
Section 1: Core Synthesis & Low Yield Issues
Question 1: My overall yield is consistently low (<50%). What are the most likely causes related to the Williamson ether synthesis step?
Low yield in this specific Williamson ether synthesis is often traced back to a delicate balance between the desired S(_N)2 reaction and competing side reactions.[1] The primary factors to investigate are:
-
Incomplete Deprotonation: The nucleophile in this reaction is the phenoxide of 2-hydroxybenzamide. If the base used is not strong enough to fully deprotonate the phenolic hydroxyl group, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Base-Induced Elimination (E2 Reaction): The starting material, 5-(chloromethyl)-2-methoxybenzaldehyde, is a primary benzyl halide. While primary halides are ideal for S(_N)2 reactions, a sufficiently strong or sterically hindered base can still promote a competing E2 elimination reaction, forming an alkene byproduct and consuming your starting material.[1][2][3]
-
C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). While O-alkylation is generally favored, reaction conditions can influence the ratio. Using polar aprotic solvents like DMF or DMSO typically favors the desired O-alkylation.[1]
-
Reagent Degradation: The aldehyde functional group on the benzyl halide is sensitive to strongly basic and high-temperature conditions, which can lead to decomposition or side reactions like Cannizzaro-type disproportionation if conditions are not carefully controlled.
Question 2: I've identified an alkene byproduct via NMR analysis. How can I minimize the E2 elimination side reaction?
The formation of an alkene is a definitive sign that the E2 pathway is outcompeting your desired S(_N)2 reaction.[1] Here is a logical troubleshooting workflow:
Caption: Decision workflow to minimize the E2 elimination side reaction.
-
Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, lowering the reaction temperature will favor the S(_N)2 pathway.[1] Try running the reaction at a lower temperature for a longer period.
-
Choice of Base: Strong, bulky bases like potassium tert-butoxide are known to favor elimination.[2] Use a weaker base that is still capable of deprotonating the phenol. Finely ground potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic but less likely to promote elimination.
-
Leaving Group: A better leaving group allows the reaction to proceed under milder conditions. If you are using 5-(chloromethyl)-2-methoxybenzaldehyde, consider synthesizing or sourcing the corresponding bromide. Bromide is a better leaving group than chloride, which may allow you to reduce the reaction temperature and time, further suppressing the E2 pathway.
Question 3: My reaction stalls, and I recover a significant amount of unreacted 2-hydroxybenzamide. What should I change?
This issue points directly to a problem with either the nucleophile generation or the electrophile's reactivity.
-
Ensure Anhydrous Conditions: The presence of water will consume the base and can hydrolyze the phenoxide back to the starting phenol. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for S(_N)2 reactions as they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic.[1] If you are using a less polar solvent like acetone or THF, the reaction may be significantly slower.
-
Activate the Electrophile: The addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can significantly accelerate the reaction if you are using the benzyl chloride. The iodide undergoes a Finkelstein reaction with the benzyl chloride to generate the more reactive benzyl iodide in situ.
Section 2: Purification & Analysis
Question 1: I'm struggling to separate the final product from unreacted 5-(chloromethyl)-2-methoxybenzaldehyde by column chromatography. What can I do?
This is a common issue as both compounds can have similar polarities.
-
Reaction Monitoring: First, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting material persists, it's better to address the reaction conditions (see Section 1) than to deal with a difficult purification.
-
Quenching Step: After the reaction, a careful work-up can help. Quenching the reaction with a mild acid (e.g., dilute HCl or NH₄Cl solution) will protonate any unreacted phenoxide, making it less polar. However, the key is to remove the unreacted benzyl halide. One strategy is to add a small amount of a nucleophilic amine, like piperidine, during workup (after the main reaction is complete and cooled) to react with the excess benzyl halide, converting it into a much more polar aminobenzaldehyde derivative that is easier to separate.
-
Chromatography System: If chromatography is unavoidable, use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly). Also, consider switching to a different solvent system, such as dichloromethane/methanol, which may offer different selectivity.
-
Recrystallization: This product is often a stable, crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be a highly effective alternative to chromatography for achieving high purity, especially on a larger scale.
Optimized Protocol & Data Reference
This protocol incorporates the troubleshooting advice discussed above to maximize the chances of a high-yield reaction.
Protocol 1: Optimized Williamson Ether Synthesis
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-hydroxybenzamide (1.0 equivalent) and finely ground potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).
-
Reagent Addition: Add 5-(bromomethyl)-2-methoxybenzaldehyde (1.1 equivalents) to the mixture. If using the chloride, add potassium iodide (0.1 equivalents) as a catalyst.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC every 2-3 hours. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir until a precipitate forms. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers (or dissolve the filtered solid in ethyl acetate) and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography.
Table 1: Effect of Reaction Parameters on Yield & Purity
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Base | NaOH (aq) | Anhydrous K₂CO₃ | Higher yield, fewer byproducts | Avoids water, K₂CO₃ is a weaker base less prone to causing elimination.[1] |
| Solvent | Ethanol | Anhydrous DMF | Faster reaction, higher yield | DMF is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide.[1] |
| Temperature | 100 °C | 65 °C | Reduced E2 byproduct, higher purity | Lower temperatures favor the S(_N)2 pathway over the E2 elimination pathway.[1] |
| Electrophile | Benzyl Chloride | Benzyl Bromide + KI (cat.) | Faster reaction at lower temp. | Bromide is a better leaving group; KI generates the highly reactive iodide in situ. |
References
-
Wikipedia. Formylation. [Link]
-
Feroz, S., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
-
National Center for Biotechnology Information. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]
-
Mori, K., et al. (2017). Simple Formylation of Aromatic Compounds Using a Sodium Formate/Triphenylphosphine Ditriflate System. Chemistry Letters. [Link]
-
Purechemistry. (2023). Aromatic formylation reaction. [Link]
-
Wikipedia. Duff reaction. [Link]
-
OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). [Link]
-
Singh, R., et al. (2015). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. [Link]
-
PubMed. (2025). Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. [Link]
-
Taylor & Francis Online. (2023). Design and synthesis of vanillin-mediated hydrazine derivatives as multi-bioactive drug development. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]
Sources
Technical Support Center: Purification of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
Welcome to the technical support resource for the purification of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this molecule. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Section 1: Pre-Purification Analysis & Impurity Profiling (FAQs)
A successful purification begins with understanding what you are trying to remove. The target molecule, 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, is typically synthesized via a Williamson ether synthesis.[1][2][3] This reaction involves an alkoxide (or phenoxide) and an alkyl halide. Consequently, the crude product is often contaminated with starting materials, by-products, and degradation products.
Q1: What are the most probable impurities in my crude reaction mixture?
A1: Based on the standard Williamson ether synthesis route, your crude product likely contains a mixture of the compounds listed in the table below. Identifying these by analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LCMS), and Nuclear Magnetic Resonance (NMR) is the critical first step.
| Table 1: Potential Impurities and Their Origin | |||
| Impurity Name | Structure | Origin | Expected Polarity (vs. Product) |
| 2-Hydroxybenzamide (Salicylamide) | Unreacted Starting Material | More Polar | |
| 5-Formyl-2-methoxybenzyl Halide/Tosylate | Unreacted Starting Material | Less Polar | |
| 5-Formyl-2-methoxybenzoic acid | Oxidation of the Aldehyde | More Polar | |
| Bis-ether By-product | Dimerization/Side Reaction | Varies, often less polar |
Q2: What initial analytical checks should I perform on my crude product?
A2: Before attempting any large-scale purification, you must analyze the crude material.
-
Thin Layer Chromatography (TLC): This is your most powerful initial tool. Use a solvent system that gives your product an Rf (retention factor) of ~0.3-0.4 for optimal separation visualization. For this molecule, a good starting point is a 3:7 to 1:1 mixture of Ethyl Acetate/Hexanes. Stain with a UV lamp and a potassium permanganate (KMnO₄) dip, as the aldehyde is readily oxidized and will show up clearly.
-
¹H NMR of Crude Sample: A quick proton NMR can reveal the ratio of product to starting materials and major impurities, helping you to gauge the reaction's success and decide if a simple workup or a more intensive purification is necessary.
-
LCMS: If available, LCMS is invaluable for confirming the mass of your desired product and identifying the masses of major impurities, which can then be correlated with the potential structures in Table 1.
Section 2: Choosing Your Primary Purification Strategy
The optimal purification strategy depends on the scale of your reaction, the purity of the crude material, and the nature of the primary impurities. The following decision tree provides a logical pathway for selecting your method.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Validation of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide's Biological Activity
Introduction: Deconstructing the Therapeutic Potential of a Novel Benzamide Derivative
The compound 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide presents a compelling scaffold for investigation. It integrates a benzamide core, a privileged structure in medicinal chemistry known for its presence in a wide array of therapeutic agents, with a substituted benzaldehyde moiety, which itself is implicated in various biological activities.[1][2] The versatility of these chemical motifs suggests a spectrum of potential pharmacological profiles, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5]
This guide provides a structured, in-depth framework for researchers and drug development professionals to validate the biological activity of this novel compound. We eschew a rigid template, instead focusing on a logical, causality-driven approach to experimental design. Our objective is to empower researchers to build a robust data package by comparing the performance of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide against established alternatives, grounded in authoritative protocols and mechanistic insights.
Part 1: Evaluation of Anticancer and Cytotoxic Potential
Expertise & Experience: The Rationale for a Cancer-Focused Investigation
A significant body of research demonstrates that both benzamide and benzaldehyde derivatives can exert potent cytotoxic effects on cancer cells.[2][6][7] The mechanisms are diverse, ranging from the disruption of signaling pathways critical for cancer progression to the induction of apoptosis.[1][8] For instance, some benzaldehydes have been shown to suppress signaling pathways by regulating protein-protein interactions, while certain benzamides act as inhibitors of protein kinases involved in cancer cell signaling.[7][8] Therefore, a primary and logical starting point for characterizing 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is to assess its anti-proliferative activity against a panel of human cancer cell lines.
Trustworthiness: The MTT Assay as a Self-Validating System for Cytotoxicity
To quantify the cytotoxic potential, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method.[9] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[9] This assay's reliability is bolstered by the inclusion of positive and negative controls, creating a self-validating system within each experiment.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HL-60 leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ humidified incubator.[1]
-
Compound Treatment: Prepare serial dilutions of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide and comparator compounds (e.g., Doxorubicin as a positive control, a vehicle control like DMSO). Treat the cells with these various concentrations.
-
Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their effects.[1]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the MTT into formazan crystals.[1]
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound. The IC₅₀ value represents the concentration of a drug that inhibits a biological process by 50%.[1]
Data Presentation: Comparative Anticancer Efficacy
| Compound | Cell Line | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | A549 (Lung) | Experimental Data | ~0.1 |
| 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | MCF-7 (Breast) | Experimental Data | ~0.5 |
| 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | HL-60 (Leukemia) | Experimental Data | ~0.05 |
| Comparator: 2-(benzyloxy)benzaldehyde [2] | HL-60 (Leukemia) | Experimental Data | ~0.05 |
| Comparator: Sorafenib [7] | HepG2 (Liver) | ~3.21 | ~0.05 |
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT assay for assessing cell cytotoxicity.
Part 2: Probing Anti-inflammatory Activity
Expertise & Experience: The Mechanistic Link Between Benzamides and Inflammation
Inflammation is a complex biological response, and its dysregulation is a hallmark of many diseases. Certain benzamide and nicotinamide structures have been reported to possess potent anti-inflammatory properties.[4] One key mechanism involves the inhibition of the transcription factor NF-κB, which regulates the production of pro-inflammatory cytokines like TNF-α.[4] An alternative and straightforward in vitro method to screen for anti-inflammatory potential is the protein denaturation assay. The ability of a compound to prevent the denaturation of proteins, such as albumin, when subjected to heat or other stressors is a well-established indicator of anti-inflammatory activity.[9][10]
Trustworthiness: The Protein Denaturation Assay as a Primary Screen
The protein denaturation assay provides a simple, reliable, and high-throughput method for preliminary screening of anti-inflammatory activity.[10] It models the protein denaturation that occurs during inflammation. A compound that protects proteins from denaturation can be inferred to have membrane-stabilizing and, therefore, anti-inflammatory properties.
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous bovine serum albumin (BSA) solution and 0.5 mL of the test compound (2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide) or a standard drug (e.g., Diclofenac sodium) at various concentrations (e.g., 50 to 1000 µg/mL). A control consists of 0.5 mL of BSA and 0.5 mL of distilled water.
-
pH Adjustment: Adjust the pH of all mixtures to 6.3 using a small amount of 1N HCl.
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Denaturation Induction: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[9]
-
Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.[9]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | Standard (Diclofenac) % Inhibition |
| 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | 50 | Experimental Data | ~25% |
| 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | 100 | Experimental Data | ~45% |
| 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | 200 | Experimental Data | ~70% |
| 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | 500 | Experimental Data | ~90% |
Visualization: Proposed NF-κB Inhibition Pathway
Caption: Postulated mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Part 3: Assessment of Neuroprotective Effects
Expertise & Experience: Benzamides in Neuroprotection
Ischemic stroke and neurodegenerative diseases are often characterized by neuronal damage resulting from excitotoxicity and oxidative stress.[5][11] Aberrant activation of N-methyl-D-aspartate receptors (NMDAR) plays a crucial pathogenic role.[5] Recent studies have shown that novel benzyloxy benzamide derivatives can act as potent neuroprotective agents by disrupting specific protein-protein interactions, such as PSD95-nNOS, that are downstream of NMDAR activation.[5] This provides a strong rationale for evaluating 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide for its ability to protect neurons from excitotoxic insults.
Trustworthiness: Glutamate-Induced Excitotoxicity Model
An in vitro model of glutamate-induced excitotoxicity in a neuronal cell line, such as the human neuroblastoma SH-SY5Y line, is a highly relevant and reproducible system for assessing neuroprotection.[11] Exposing differentiated neuronal cells to a high concentration of glutamate mimics the excitotoxic conditions seen in ischemic events. The protective effect of a test compound can be reliably quantified by measuring cell viability post-insult.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate media. Differentiate the cells into a neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for several days.
-
Pre-treatment: One hour before the glutamate insult, treat the differentiated cells with various concentrations of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, a comparator (e.g., Rosmarinic acid), and controls.
-
Excitotoxic Insult: Expose the cells to a high concentration of L-glutamate (e.g., 1 mM) for a specified period (e.g., 24 hours) to induce cell death.[11] A control group should not be exposed to glutamate.
-
Assessment of Cell Viability: After the incubation period, measure cell death/viability. This can be done using the MTT assay as described in Part 1, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability of treated cells to the viability of cells exposed to glutamate alone.
Data Presentation: Comparative Neuroprotective Efficacy
| Compound | Concentration (µM) | % Cell Viability (vs. Glutamate Control) |
| Control (No Glutamate) | - | 100% |
| Glutamate Only | - | ~40-50% |
| 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | 1 | Experimental Data |
| 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | 10 | Experimental Data |
| 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide | 100 | Experimental Data |
| Comparator: Rosmarinic Acid [11] | 10 | Experimental Data |
| Comparator: Rosmarinic Acid [11] | 100 | Experimental Data |
Visualization: Simplified Excitotoxicity Pathwaydot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rgcc-international.com [rgcc-international.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. restorativeformulations.com [restorativeformulations.com]
A Comparative Guide to PARP Inhibition: Evaluating Novel Benzamide Derivatives Against First-Generation Therapeutics
This guide provides a comprehensive head-to-head comparison between established first-generation Poly (ADP-ribose) polymerase (PARP) inhibitors and outlines a framework for the evaluation of novel chemical entities, such as 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide. As of the date of this publication, 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is a commercially available chemical compound with no publicly accessible data regarding its biological activity or therapeutic targets.[1] However, its benzamide core structure is a common feature in many PARP inhibitors, suggesting its potential as a candidate for investigation in this class.[2][3][4][5]
This document serves as a robust guide for researchers, scientists, and drug development professionals, detailing the mechanisms of action, comparative efficacy of benchmark inhibitors, and the essential experimental protocols required to characterize a new potential PARP inhibitor.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the DNA damage response (DDR).[6][7] These enzymes detect single-strand breaks (SSBs) in DNA and, through a process called PARylation, synthesize poly (ADP-ribose) chains that recruit other DNA repair proteins to the site of damage.[8][9][10]
The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality . In healthy cells, double-strand breaks (DSBs) that arise from replication fork collapse at unrepaired SSBs are efficiently repaired by the homologous recombination (HR) pathway, a process dependent on functional BRCA1 and BRCA2 proteins.[9][11] However, in cancers with mutations in BRCA1/2 or other HR-related genes, this repair pathway is defective.[12][13] These cancer cells become heavily reliant on PARP-mediated SSB repair for survival.[11] Inhibition of PARP in these HR-deficient cells prevents SSB repair, leading to an accumulation of DSBs and, ultimately, cell death.[6][12]
Caption: The principle of synthetic lethality with PARP inhibitors.
A Head-to-Head Look at First-Generation PARP Inhibitors
The first generation of clinically approved PARP inhibitors includes compounds like Olaparib, Veliparib, and Talazoparib. While all share the primary function of inhibiting PARP enzymatic activity, they exhibit crucial differences in their secondary mechanisms and overall potency, which influences their clinical application and toxicity profiles.
Mechanisms of Action: Catalytic Inhibition vs. PARP Trapping
First-generation PARP inhibitors function through two primary mechanisms:
-
Catalytic Inhibition : All PARP inhibitors bind to the catalytic domain of PARP1/2, competing with the enzyme's natural substrate, NAD+. This blocks the synthesis of PAR chains, thereby preventing the recruitment of DNA repair machinery.[14]
-
PARP Trapping : A key differentiator among inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[8][15] The inhibitor-bound PARP-DNA complex is a physical obstacle to DNA replication and transcription, proving to be even more cytotoxic than catalytic inhibition alone.[8][16] The potency of PARP trapping varies significantly between inhibitors.[17][18]
-
Olaparib (Lynparza®) : The first PARP inhibitor to receive FDA approval, Olaparib inhibits PARP enzymatic activity and promotes the formation of trapped PARP-DNA complexes.[19][20][21] It is approved for various cancers, including ovarian, breast, pancreatic, and prostate cancers with specific genetic mutations.[12][19][22]
-
Veliparib (ABT-888) : Veliparib is a potent inhibitor of both PARP1 and PARP2 enzymatic activity.[23][24] Compared to other first-generation inhibitors, it is considered a relatively weak PARP trapper.[14] This characteristic may contribute to a different toxicity profile and has led to its extensive investigation in combination with chemotherapeutics and radiation.[23][24]
-
Talazoparib (Talzenna®) : Talazoparib is distinguished by its exceptionally high PARP trapping efficiency, estimated to be up to 100 times more potent than Olaparib.[17][18] This potent trapping ability is a dominant feature of its mechanism, leading to high cytotoxicity in HR-deficient cells.[8][15][17] It is approved for treating BRCA-mutated, HER2-negative breast cancer.[17]
Comparative Performance Data
The following table summarizes key biochemical and cellular potency data for these first-generation inhibitors. It is the benchmark against which a novel compound like 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide would be measured.
| Inhibitor | Target(s) | Kᵢ (PARP1) | Kᵢ (PARP2) | Relative PARP Trapping Potency | Key Clinical Indication(s) |
| Olaparib | PARP1/2 | ~5 nM | ~1 nM | Moderate | Ovarian, Breast, Pancreatic, Prostate Cancer[12][19][25] |
| Veliparib | PARP1/2 | ~5.2 nM | ~2.9 nM | Low | Investigational in multiple cancers[23][24][26] |
| Talazoparib | PARP1/2 | ~1 nM | ~0.9 nM | Very High (100x > Olaparib) | Breast, Prostate Cancer[17][27] |
Note: Kᵢ values are approximate and can vary based on assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Experimental Framework for Evaluating a Novel PARP Inhibitor
To characterize 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide or any new chemical entity as a PARP inhibitor, a structured, multi-tiered experimental approach is essential. This workflow validates the compound's mechanism, potency, and selectivity.
Caption: A tiered experimental workflow for characterizing novel PARP inhibitors.
PART 4: Detailed Experimental Protocols
The following protocols are foundational for the characterization of a putative PARP inhibitor.
Protocol 1: PARP1 Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the catalytic activity of PARP1 in a biochemical setting.
Principle: Histone-coated plates serve as a substrate for the PARP1 enzyme. In the presence of NAD+, PARP1 will PARylate the histones. The amount of PARylation is detected using an anti-PAR antibody conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal. An active inhibitor will reduce the signal.[28][29]
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash plates 3x with wash buffer (PBS + 0.05% Tween-20).
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide) and a reference inhibitor (e.g., Olaparib) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂). Typical starting concentration is 10 µM.
-
Reaction Setup: To each well, add:
-
25 µL of diluted test compound or vehicle control.
-
25 µL of activated DNA (1 µg/mL).
-
25 µL of recombinant human PARP1 enzyme (e.g., 0.5 nM final concentration).
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 25 µL of biotinylated-NAD+ (5 µM final concentration) to all wells to start the reaction. Incubate for 60 minutes at 25°C.
-
Detection:
-
Wash plates 3x with wash buffer.
-
Add Streptavidin-HRP conjugate (diluted in assay buffer) and incubate for 60 minutes.
-
Wash plates 5x with wash buffer.
-
Add HRP substrate (e.g., TMB for colorimetric or a chemiluminescent substrate).
-
-
Data Analysis: Read the absorbance (450 nm) or luminescence on a plate reader. Plot the percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cellular PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of a compound to trap PARP1 onto DNA in a cellular environment, which is a key indicator of a potent cytotoxic mechanism.
Principle: This homogeneous assay uses a fluorescently labeled DNA probe. When PARP1 binds to this probe, the complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. A catalytic inhibitor that also traps PARP will stabilize this complex, further increasing or maintaining a high FP signal in a dose-dependent manner.[28]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant PARP1 enzyme and the fluorescently labeled DNA duplex probe in assay buffer.
-
Prepare serial dilutions of the test compound and a potent trapper (e.g., Talazoparib) as a positive control.
-
-
Reaction Mixture: In a low-volume 384-well plate, combine:
-
The test compound at various concentrations.
-
PARP1 enzyme (e.g., 20 nM final concentration).
-
Fluorescent DNA probe (e.g., 25 nM final concentration).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
FP Measurement: Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore used on the DNA probe.
-
Data Analysis: The increase in FP signal is proportional to the amount of PARP trapped on the DNA. Plot the change in mP (millipolarization units) against the log of the inhibitor concentration to determine the EC₅₀ for PARP trapping.
Protocol 3: Cell Viability Assay in BRCA-Deficient vs. Wild-Type Cells
This assay is the ultimate test of the synthetic lethality principle and a compound's potential as a targeted cancer therapeutic.
Principle: The viability of a BRCA-mutant cancer cell line (e.g., CAPAN-1, MDA-MB-436) is compared to an isogenic BRCA-proficient cell line or a cell line with wild-type BRCA (e.g., BxPC-3, MCF-7) after treatment with the PARP inhibitor. A potent and selective inhibitor will show significantly greater cytotoxicity in the BRCA-mutant cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed both BRCA-mutant and BRCA-wild-type cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72-120 hours. Include a vehicle control and a positive control inhibitor.
-
Viability Assessment: After the incubation period, measure cell viability using a standard method such as:
-
Resazurin (AlamarBlue) Assay: Add resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence (Ex/Em ~560/590 nm).
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration for each cell line to determine the GI₅₀ (concentration for 50% growth inhibition). A large differential in GI₅₀ between the BRCA-mutant and wild-type lines indicates a strong synthetic lethal effect.
Conclusion and Future Outlook
The first generation of PARP inhibitors has successfully validated the principle of synthetic lethality, offering significant clinical benefits for patients with HR-deficient cancers. Compounds like Olaparib, Veliparib, and Talazoparib provide a clear spectrum of activity, from potent enzymatic inhibitors to highly effective PARP trappers.
For a novel compound such as 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide , the path to characterization is well-defined. By systematically applying the biochemical, cellular, and structural assays outlined in this guide, researchers can determine its potential as a PARP inhibitor. Key questions will revolve around its potency against PARP1/2, its selectivity across the PARP family, and, most critically, the efficiency of its PARP trapping mechanism. The results of these investigations will determine if this, or any new benzamide-containing molecule, can offer a differentiated profile and potentially overcome the resistance mechanisms that have emerged against first-generation agents.[30] The ongoing development of next-generation, highly selective PARP1 inhibitors underscores the continued importance of this therapeutic strategy in oncology.[6][25][31]
References
-
Olaparib - Wikipedia. [Link]
-
Talazoparib | Pfizer Oncology Development Website. [Link]
-
Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). [Link]
-
Talazoparib - Wikipedia. [Link]
-
What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. [Link]
-
Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]
-
Olaparib - PMC - NIH. [Link]
-
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]
-
Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. [Link]
-
Veliparib - Wikipedia. [Link]
-
Olaparib - NCI - National Cancer Institute. [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH. [Link]
-
PARP assay kits - Cambridge Bioscience. [Link]
-
What are PARP inhibitors? - MD Anderson Cancer Center. [Link]
-
Comparison of PARP1 selective inhibitors and selected first-generation... - ResearchGate. [Link]
-
PARP inhibitors: its role in treatment of cancer - PMC - NIH. [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. [Link]
-
Emerging Therapeutic Strategies in Prostate Cancer: Targeted Approaches Using PARP Inhibition, PSMA-Directed Therapy, and Androgen Receptor Blockade with Olaparib, Lutetium (177Lu)Vipivotide Tetraxetan, and Abiraterone - MDPI. [Link]
-
PARP1-Selective Inhibitors Generate Excitement in Solid Tumors | OncLive. [Link]
-
PARP Inhibitors | Targeted cancer drugs. [Link]
-
Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer | News Releases | AACR. [Link]
-
Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - Frontiers. [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. [Link]
-
Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. [Link]
-
PARP Assays - BPS Bioscience. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. [Link]
-
Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters. [Link]
-
How To Choose the Right Assay for PARP - Technology Networks. [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PubMed. [Link]
-
Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. [Link]
-
veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. [Link]
-
X-ray crystallography - Wikipedia. [Link]
-
X-ray crystal structure of rivoglitazone bound to PPARγ and PPAR subtype selectivity of TZDs - PubMed. [Link]
-
A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors - NIH. [Link]
-
Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC. [Link]
-
2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem - NIH. [Link]
-
Frank von Delft: X rays for drug discovery - YouTube. [Link]
-
Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants - PubMed. [Link]
-
The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases - PubMed. [Link]
-
A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA Oxidation of o-Vanillin - ResearchGate. [Link]
-
Synthetic route for the preparation of 2-hydroxy-N-[1-(2-hydroxyphenylamino)-1-oxoalkan-2-yl]benzamides - PubMed. [Link]
- US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google P
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 9. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 12. Olaparib - NCI [cancer.gov]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 16. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Talazoparib - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Olaparib - Wikipedia [en.wikipedia.org]
- 20. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib) [lynparzahcp.com]
- 21. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 22. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Veliparib - Wikipedia [en.wikipedia.org]
- 24. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onclive.com [onclive.com]
- 26. veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 27. urology-textbook.com [urology-textbook.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]
- 30. pharmacytimes.com [pharmacytimes.com]
- 31. aacr.org [aacr.org]
A Researcher's Comparative Guide to Validating Intracellular Target Engagement: A Case Study with 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
For drug discovery and chemical biology researchers, confirming that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action. This guide provides a comparative analysis of leading methodologies for validating intracellular target engagement, using the novel compound 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide as a case study. We will delve into the principles, protocols, and data interpretation of three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous, evidence-based approaches to target validation.
Introduction: The Imperative of In-Cell Target Validation
The journey from a promising hit compound to a validated chemical probe or drug candidate is fraught with challenges, a primary one being the definitive confirmation of on-target activity within a physiological context.[1] While biochemical assays are invaluable for initial screening, they do not recapitulate the complexities of the cellular environment, where factors like cell permeability, off-target effects, and compound metabolism can significantly influence a molecule's behavior.[1][2] Therefore, robust in-cell target engagement assays are critical for making informed decisions in drug discovery pipelines.[3]
This guide will explore and contrast three distinct yet complementary approaches to validating the binding of a compound, such as 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, to its intracellular protein target.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay is contingent on several factors, including the nature of the target protein, the properties of the small molecule, available resources, and the specific biological question at hand. Below is a comparative overview of CETSA, DARTS, and PAL.
| Assay | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[4] | - Measures target engagement in a native cellular context. - Label-free approach. - Broadly applicable to a wide range of soluble and some membrane proteins.[5] | - Not all ligand binding events result in a significant thermal shift (potential for false negatives).[6] - Traditional Western blot-based format can be low-throughput.[6] | - Thermal shift (ΔTm). - Isothermal dose-response curves (EC50).[7] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[8] | - Does not require modification of the compound.[9][10] - Can identify novel targets in an unbiased manner.[8] - Applicable to membrane proteins with appropriate detergents.[11] | - The degree of protection can be modest. - Requires careful optimization of protease concentration and digestion time.[12] | - Protease protection at varying compound concentrations. - Dose-response curves. |
| Photo-affinity Labeling (PAL) | A photoreactive group on a modified compound permanently crosslinks to the target upon UV irradiation.[13][14] | - Provides direct, covalent evidence of interaction.[13][15] - Can identify the specific binding site.[14] - Useful for capturing transient or weak interactions.[16] | - Requires chemical synthesis of a photo-probe.[14] - Potential for non-specific crosslinking.[16] - UV irradiation can potentially damage cells. | - Intensity of labeled protein band on a gel. - Identification of crosslinked peptides by mass spectrometry. |
Experimental Workflows & Protocols
A logical workflow for validating the target engagement of a novel compound like 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide would be to start with a label-free method like CETSA or DARTS. If these methods yield positive results, PAL can be employed to provide definitive, covalent evidence of the interaction.
}
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as our test compound, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[4][7]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Harvesting and Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend cells in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells (e.g., by freeze-thaw cycles) and clarify the lysate by centrifugation to remove cell debris.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
Data Interpretation:
-
Melting Curve: Plot the percentage of soluble target protein against temperature. The curve for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization. The difference in the midpoint of the transition (Tm) is the thermal shift (ΔTm).
-
Isothermal Dose-Response: By keeping the temperature constant at a point of significant protein denaturation, a dose-response curve can be generated by plotting the amount of soluble protein against the compound concentration. This allows for the determination of an EC50 value for target engagement.[7]
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the premise that a small molecule binding to its target protein can alter the protein's conformation, thereby protecting it from proteolytic digestion.[12][8]
Step-by-Step Methodology:
-
Lysate Preparation:
-
Prepare a native cell lysate as described in the CETSA protocol.
-
-
Compound Incubation:
-
Aliquot the lysate and incubate with different concentrations of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide or a vehicle control at room temperature for 1 hour.[12]
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time (e.g., 15-30 minutes). The optimal protease concentration and digestion time need to be empirically determined.
-
Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE and analyze the amount of full-length target protein remaining by Western blotting.
-
Data Interpretation:
-
In the presence of the binding compound, the target protein will be more resistant to digestion, resulting in a stronger band for the full-length protein compared to the vehicle control.
-
A dose-dependent protection against proteolysis provides evidence of target engagement.
Protocol 3: Photo-affinity Labeling (PAL)
PAL provides direct and covalent evidence of a drug-target interaction.[13][14] This technique requires a chemically modified version of the compound of interest that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a click-chemistry handle).[14][15]
}
Step-by-Step Methodology:
-
Probe Synthesis:
-
Synthesize a photo-affinity probe based on the structure of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
-
-
Cellular Labeling:
-
Lysate Preparation and Enrichment:
-
Lyse the cells and, if a reporter tag like biotin was used, enrich the labeled proteins using streptavidin beads.
-
-
Analysis:
-
Analyze the enriched proteins by Western blotting for the target of interest or by mass spectrometry to identify the labeled protein(s).
-
Data Interpretation:
-
A specific band corresponding to the molecular weight of the target protein on a Western blot confirms covalent labeling.
-
Mass spectrometry analysis can identify the target protein and even the specific amino acid residues involved in the binding, providing high-resolution information about the interaction.
Conclusion
Validating the intracellular target engagement of a novel compound such as 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is a critical step in its development as a chemical tool or therapeutic agent. The Cellular Thermal Shift Assay, Drug Affinity Responsive Target Stability, and Photo-affinity Labeling each offer unique advantages and provide complementary information. A strategic application of these methods, as outlined in this guide, allows for a rigorous and multi-faceted validation of a compound's mechanism of action, thereby increasing the confidence in its progression through the drug discovery pipeline.
References
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI. Retrieved from [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Photoaffinity labeling in target- and binding-site identification. (2018). PubMed Central. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]
-
Photoaffinity Labeling (PAL). (n.d.). Creative Biolabs. Retrieved from [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. Retrieved from [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (2025). SpringerLink. Retrieved from [Link]
-
Application of quantitative protein mass spectrometric data in the early predictive analysis of target engagement by monoclonal antibodies. (2022). PubMed Central. Retrieved from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved from [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2014). PubMed Central. Retrieved from [Link]
-
Photoaffinity labeling in target- and binding-site identification. (2018). PubMed. Retrieved from [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (n.d.). SpringerLink. Retrieved from [Link]
-
Photoaffinity Labeling in Target and Binding Site Identification. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. Retrieved from [Link]
-
Application of quantitative protein mass spectrometric data in the early predictive analysis of target engagement by monoclonal antibodies. (2022). PubMed. Retrieved from [Link]
-
Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. (2023). PubMed Central. Retrieved from [Link]
-
Target Engagement Assays. (n.d.). DiscoverX. Retrieved from [Link]
-
Target and pathway engagement assays. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. (2019). JoVE. Retrieved from [Link]
-
Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Drug-Protein Interaction: Limitless Application of Mass spectrometry in Target Engagement, Intact Mass and Peptide Mapping Analysis. (n.d.). Aragen Life Sciences. Retrieved from [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Target Engagement Assay Services [conceptlifesciences.com]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 11. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]
- 12. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 16. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Application of quantitative protein mass spectrometric data in the early predictive analysis of target engagement by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of quantitative protein mass spectrometric data in the early predictive analysis of target engagement by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative Proteomics | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Efficacy Review of Synthetic Benzamides: From Mechanism to Clinical Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzamide moiety represents a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents across diverse disease areas.[1][2] Its remarkable versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and safety profiles.[3] This guide offers a comparative analysis of the efficacy of various classes of synthetic benzamides, supported by experimental data, detailed methodologies, and mechanistic insights to inform future drug discovery and development efforts.
Benzamides in Oncology: Targeting Cancer's Core Machinery
Substituted benzamides have emerged as a highly promising class of compounds in oncology, primarily through their ability to modulate critical cellular processes like epigenetic regulation and DNA damage repair.[2][4]
Histone Deacetylase (HDAC) Inhibitors
Mechanism of Action: Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), typically feature an o-aminobenzamide group which acts as a zinc-binding moiety to chelate the zinc ion within the active site of Class I HDACs.[2] By inhibiting these enzymes, benzamides prevent the removal of acetyl groups from histones, leading to a more open chromatin structure. This epigenetic modification alters gene expression, ultimately inducing cell-cycle arrest, apoptosis, and the inhibition of angiogenesis in cancer cells.[2]
Comparative Efficacy: The cytotoxic potential of several prominent benzamide HDAC inhibitors has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison, with lower values indicating greater potency.
| Compound/Derivative | Primary Mechanism | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| Entinostat (MS-275) | HDAC Inhibitor | 0.46 | 5.41 | 0.2 | 1.8 |
| Tucidinostat (Chidamide) | HDAC Inhibitor | ~2.5 | ~2.9 | ~1.5 | ~3.0 |
| Mocetinostat (MGCD0103) | HDAC Inhibitor | 1.3 | 0.8 | 0.1 | 2.5 |
| (Data synthesized from multiple sources for comparative purposes)[4] |
Mechanistic Pathway: HDAC Inhibition
Caption: Benzamide inhibitors block HDACs, promoting an open chromatin state and tumor suppressor gene expression.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Mechanism of Action: The benzamide scaffold is also central to the development of PARP inhibitors, which are critical in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[1][5] PARP enzymes are essential for repairing single-strand DNA breaks. Inhibiting PARP leads to the accumulation of these breaks, which collapse replication forks and form double-strand breaks. In cancer cells lacking functional BRCA proteins (which are needed for homologous recombination repair), these double-strand breaks cannot be repaired, leading to cell death through a process known as synthetic lethality.[5]
Mechanistic Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP inhibition by benzamides causes DSBs, which are lethal to BRCA-deficient cancer cells.[5]
Benzamides in Neuropsychiatry: Modulating Dopaminergic Pathways
Substituted benzamides like Sulpiride and Amisulpride are established atypical antipsychotics used in the treatment of schizophrenia.[1][6]
Mechanism of Action: Their primary mechanism involves the selective antagonism of dopamine D2 and D3 receptors in the mesolimbic pathway of the brain. Unlike typical antipsychotics, their lower affinity for other receptors (e.g., histaminergic, cholinergic) results in a more favorable side-effect profile. Amisulpride, for instance, exhibits a high affinity and selectivity for these D2/D3 receptor subtypes.[1] This targeted action is believed to be responsible for their efficacy against both the positive and negative symptoms of schizophrenia.
Comparative Receptor Affinity:
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Amisulpride | Dopamine D2 | ~2.8 |
| Dopamine D3 | ~3.2 | |
| Sulpiride | Dopamine D2 | ~10.0 |
| Dopamine D3 | ~9.1 | |
| (Affinity values are illustrative and can vary based on experimental conditions) |
Benzamides in Metabolic Disease: Glucokinase Activation
Mechanism of Action: More recently, benzamide derivatives have been developed as glucokinase activators (GKAs) for the potential treatment of type 2 diabetes.[7] Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and glucose metabolism. GKAs bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This leads to increased insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia. A benzamide derivative, PF-04937319, has been investigated in clinical trials for this purpose.[7]
Experimental Workflow: Glucokinase Activation Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide, a compound with potential applications in various research domains, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from structurally related molecules.
I. Hazard Identification and Risk Assessment: A Proactive Stance
Understanding the potential hazards is the first step in a robust safety protocol. Based on available data for benzamide and its derivatives, 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide is classified with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of the compound. This involves evaluating the quantity of the substance being used, the duration of the handling process, and the potential for aerosol or dust generation.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable for safeguarding against chemical exposure. The following table outlines the recommended PPE for handling 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects eyes from potential splashes of solutions or contact with airborne particles of the compound, which can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | ASTM F739 / EN 374 | Prevents direct skin contact, which can lead to irritation.[1][2] It is crucial to inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | Standard Lab Attire | Protects skin and personal clothing from contamination in case of spills or splashes.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) or use of a Fume Hood | NIOSH/MSHA Approved | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][3] |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling chemicals minimizes the risk of exposure and contamination. The following workflow is designed to guide researchers through the safe handling of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
Caption: Workflow for the safe handling of 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide.
Step-by-Step Handling Procedure:
-
Preparation and Donning PPE:
-
Before entering the laboratory, ensure all necessary PPE is available and in good condition.
-
Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves overlap with the cuffs of the lab coat.
-
-
Handling 2-[(5-Formyl-2-methoxybenzyl)oxy]benzamide:
-
Engineering Controls: All handling of the solid compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.
-
Procedural Controls: When transferring the solid, use a spatula to avoid generating dust. Keep the container of the chemical closed when not in use.
-
-
Doffing PPE:
-
Remove gloves first by peeling them away from your body, turning them inside out as you remove them to contain any contaminants.
-
Remove the laboratory coat by unbuttoning it and rolling it away from your body to prevent the contaminated outer surface from touching your personal clothing.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
IV. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
